3,4-Dichloropyridazine
説明
Structure
3D Structure
特性
IUPAC Name |
3,4-dichloropyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2/c5-3-1-2-7-8-4(3)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADVVTZXHQUFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90291142 | |
| Record name | 3,4-dichloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1677-80-1 | |
| Record name | 3,4-Dichloropyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1677-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichloropyridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001677801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1677-80-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-dichloropyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90291142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dichloropyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,4-Dichloropyridazine from Maleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for producing 3,4-dichloropyridazine, a valuable heterocyclic building block in medicinal chemistry and materials science, starting from the readily available precursor, maleic anhydride.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active compounds and functional materials. Its disubstituted pyridazine core allows for selective functionalization at the 3- and 4-positions, making it a versatile scaffold in drug discovery and agrochemical research. This guide details a robust multi-step synthesis beginning with maleic anhydride, outlining the reaction pathway, experimental protocols, and quantitative data.
Synthetic Pathway Overview
The synthesis of this compound from maleic anhydride can be achieved through a three-step reaction sequence as outlined in recent patent literature. The overall transformation involves the formation of a pyridazine ring system, followed by oxidation and subsequent chlorination.
The reaction commences with the condensation of maleic anhydride with hydrazine hydrate to form a dihydropyridazine intermediate. This intermediate is then oxidized to pyridazine-3,4-dione. The final step involves the chlorination of the dione to yield the target molecule, this compound.
Caption: Overall synthetic pathway from maleic anhydride to this compound.
Experimental Protocols
The following protocols are based on methodologies described in the scientific literature.[1]
Step 1: Synthesis of Hexahydropyridazine-3,4-dione (Compound 2)
-
Reaction Setup: In a suitable reaction vessel, dissolve maleic anhydride (Compound 1) in acetonitrile.
-
Reagent Addition: Slowly add hydrazine hydrate to the solution.
-
Reaction Conditions: Maintain the reaction temperature between 25-50°C and stir for 4-6 hours.
-
Work-up: Upon completion, filter the reaction mixture. The resulting solid is washed and dried to yield hexahydropyridazine-3,4-dione.
Step 2: Synthesis of Pyridazine-3,4-dione (Compound 3)
-
Reaction Setup: Suspend the hexahydropyridazine-3,4-dione (Compound 2) obtained from Step 1 in tetrahydrofuran.
-
Reagent Addition: Add manganese dioxide (MnO2) to the suspension.
-
Reaction Conditions: Stir the mixture at 25°C for 8 hours.
-
Work-up: After the reaction is complete, filter the mixture to remove the manganese dioxide. The filtrate is then concentrated to obtain pyridazine-3,4-dione.
Step 3: Synthesis of this compound (Compound 4)
-
Reaction Setup: In a reaction flask, place the pyridazine-3,4-dione (Compound 3) from Step 2 in an isopropanol solvent.
-
Reagent Addition: Add phosphorus oxychloride (POCl3).
-
Reaction Conditions: Heat the mixture to a reflux temperature of 80°C and maintain for 3-5 hours.
-
Work-up: After cooling, the reaction mixture is carefully quenched and extracted to isolate the crude product. Further purification by standard methods yields this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for each step of the synthesis.
Table 1: Reaction Conditions and Stoichiometry
| Step | Reactants | Molar Ratio (Reactant:Substrate) | Solvent | Temperature (°C) | Time (h) |
| 1 | Maleic Anhydride, Hydrazine Hydrate | 1 : 1.0-1.5 | Acetonitrile | 25-50 | 4-6 |
| 2 | Hexahydropyridazine-3,4-dione, MnO2 | 1 : 4 | Tetrahydrofuran | 25 | 8 |
| 3 | Pyridazine-3,4-dione, POCl3 | 1 : 2.0-3.0 | Isopropanol | 80 (Reflux) | 3-5 |
Table 2: Product Yields
| Step | Product | Yield (%) |
| 1 | Hexahydropyridazine-3,4-dione | ~92% |
| 2 | Pyridazine-3,4-dione | High |
| 3 | This compound | High |
Note: Specific yields for steps 2 and 3 are described as high in the source literature but are not quantified precisely.[1]
Experimental Workflow
The following diagram illustrates the general laboratory workflow for the synthesis of this compound.
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The described three-step synthesis provides an effective method for the preparation of this compound from maleic anhydride. The advantages of this pathway include the use of readily available starting materials, mild reaction conditions in the initial steps, and high reported yields. This makes it a suitable process for both laboratory-scale synthesis and potential industrial-scale production. The resulting this compound can be utilized in a wide range of applications, particularly in the development of novel pharmaceuticals and agrochemicals.
References
An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dichloropyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichloropyridazine is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique electronic and structural properties make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] The presence of two chlorine atoms on the pyridazine ring provides reactive sites for nucleophilic substitution, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its synthetic applications.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₄H₂Cl₂N₂ | [2] |
| Molecular Weight | 148.98 g/mol | [2] |
| CAS Number | 1677-80-1 | [2] |
| Appearance | Light gray solid | ChemicalBook |
| Boiling Point | 284.8 °C at 760 mmHg | ChemicalBook Safety Data Sheet |
| Density | 1.493 g/cm³ | ChemicalBook Safety Data Sheet |
| pKa (Predicted) | -0.89 ± 0.10 | ChemicalBook |
| Melting Point | Not available | |
| Solubility | Not available |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
| Spectrum Type | Key Features |
| ¹H NMR | Spectral data is available and can be used to confirm the proton environment of the pyridazine ring. |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |
| Mass Spectrometry | Confirms the molecular weight and fragmentation pattern. |
| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for the aromatic and C-Cl bonds. |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of organic compounds like this compound are outlined below.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.
Protocol: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range. A sharp melting range (0.5-1 °C) is indicative of a pure compound.
Solubility Determination
Understanding the solubility of this compound in various solvents is crucial for its use in synthesis and purification.
Protocol: Qualitative Solubility Testing
-
Solvent Selection: A range of common laboratory solvents of varying polarities should be used (e.g., water, ethanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane, hexane).
-
Procedure: To approximately 1 mL of each solvent in a separate test tube, add a small, accurately weighed amount (e.g., 10 mg) of this compound.
-
Observation: The mixture is agitated vigorously for a set period (e.g., 1 minute) at a controlled temperature (e.g., 25 °C). The solubility is observed and can be qualitatively described as soluble, partially soluble, or insoluble.
-
Quantitative Analysis: For more precise data, a saturated solution can be prepared, and the concentration of the dissolved solid can be determined using techniques like UV-Vis spectroscopy or HPLC after calibration.
pKa Determination
The acid dissociation constant (pKa) provides insight into the acidity or basicity of a molecule.
Protocol: Potentiometric Titration
-
Solution Preparation: A standard solution of this compound of known concentration is prepared in a suitable solvent (often a water-cosolvent mixture due to the low aqueous solubility of many organic compounds).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while the pH of the solution is continuously monitored using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Reactivity and Synthetic Applications
This compound is a key intermediate in the synthesis of a variety of biologically active molecules.[1] The two chlorine atoms are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities. This reactivity makes it a valuable scaffold in medicinal chemistry for the development of compounds with potential therapeutic applications.[1]
Role as a Synthetic Building Block
The pyridazine core is a structural motif found in numerous compounds with diverse biological activities. This compound provides a convenient entry point for the synthesis of substituted pyridazine derivatives. For example, it can be used in cross-coupling reactions or direct substitutions to introduce aryl, alkyl, amino, and other groups, leading to the generation of libraries of compounds for biological screening.
The following diagram illustrates a generalized synthetic workflow utilizing this compound as a starting material for the creation of diverse derivatives.
Caption: Synthetic utility of this compound.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. While some of its fundamental physicochemical properties, such as its melting point and specific solubility, require further experimental determination, its utility as a building block in the creation of complex molecules for pharmaceutical and agrochemical research is well-established. The protocols and data presented in this guide are intended to support researchers in the effective use and characterization of this important heterocyclic compound.
References
1H NMR and 13C NMR spectral data of 3,4-Dichloropyridazine
An In-depth Technical Guide to the ¹H NMR and ¹³C NMR Spectral Data of 3,4-Dichloropyridazine
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds, a thorough understanding of their spectroscopic data is paramount for structure elucidation and purity assessment. This technical guide provides a focused overview of the available Nuclear Magnetic Resonance (NMR) spectral data for the compound this compound. This document summarizes the known ¹H NMR data, outlines a general experimental protocol for NMR data acquisition, and presents this information in a clear, structured format for ease of use.
Introduction
This compound is a halogenated heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the pyridazine ring and the influence of the chloro substituents. Accurate spectral characterization is a critical first step in its application and further functionalization. NMR spectroscopy is the most powerful tool for the structural determination of organic molecules in solution.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) displays two distinct signals corresponding to the two protons on the pyridazine ring. A Chinese patent provides the following data:
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 9.02 | Doublet (d) | 5.3 | 1H | H-6 |
| 7.61 | Doublet (d) | 5.3 | 1H | H-5 |
Solvent: CDCl₃ Reference: CN104211644A[1]
The downfield chemical shift of the H-6 proton can be attributed to the deshielding effect of the adjacent nitrogen atom. The observed coupling constant of 5.3 Hz is typical for ortho-coupling between protons on a pyridazine ring.
¹³C NMR Spectral Data
Despite a thorough search of available scientific literature and spectral databases, specific experimental ¹³C NMR spectral data for this compound could not be located. For structurally similar compounds, the carbon signals are expected to appear in the aromatic region of the spectrum, typically between 120 and 160 ppm. The carbons directly attached to the chlorine atoms (C-3 and C-4) would be expected to have their chemical shifts significantly influenced by the electronegativity of the chlorine atoms. Similarly, the carbons adjacent to the nitrogen atoms (C-3 and C-6) will also experience a downfield shift.
Experimental Protocols
While a specific experimental protocol for the acquisition of the NMR data for this compound was not detailed in the available literature, a general methodology for obtaining high-quality NMR spectra of dichloropyridazine analogs can be described as follows.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of purified this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The solvent should contain an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Homogenization: Gently agitate the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
NMR Spectrometer Setup and Data Acquisition
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Approximately 15 ppm, centered around 7 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: A proton-decoupled single-pulse experiment.
-
Spectral Width: Approximately 200 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096 scans, or more, may be necessary due to the low natural abundance of the ¹³C isotope.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transformation: Apply an appropriate window function before Fourier transformation of the Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the resulting spectrum and apply an automatic baseline correction.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
Logical Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the structural confirmation of synthesized this compound, incorporating NMR spectroscopy as a key analytical technique.
Caption: Workflow for the synthesis and structural confirmation of this compound.
References
Mass Spectrometry Analysis of 3,4-Dichloropyridazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 3,4-Dichloropyridazine. Due to a lack of publicly available, specific mass spectral data for this compound, this guide leverages data from its close isomer, 3,6-Dichloropyridazine, and established principles of mass spectrometry for halogenated heterocyclic compounds to present a scientifically grounded, albeit predictive, analysis. This document offers detailed experimental protocols, data interpretation, and visualizations to support research, development, and quality control activities involving this compound.
Introduction to this compound and its Analysis
This compound is a halogenated heterocyclic compound with the molecular formula C₄H₂Cl₂N₂. Its structure is foundational in the synthesis of a variety of biologically active molecules, making its accurate identification and characterization crucial in pharmaceutical and agrochemical research. Mass spectrometry, often coupled with gas chromatography (GC-MS), is a powerful analytical technique for the qualitative and quantitative analysis of such compounds, providing information on molecular weight and structural features through fragmentation analysis.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is expected to be characterized by a distinct isotopic pattern for the molecular ion due to the presence of two chlorine atoms. The fragmentation pattern will likely involve the sequential loss of chlorine atoms and cleavage of the pyridazine ring.
Quantitative Data
The following table summarizes the predicted prominent ions in the electron ionization (EI) mass spectrum of this compound, based on the analysis of its isomer, 3,6-Dichloropyridazine. The relative intensities are hypothetical and serve as a guide for spectral interpretation.
| m/z | Predicted Ion | Predicted Relative Intensity (%) | Notes |
| 148 | [M]⁺ | 85 | Molecular ion (containing ³⁵Cl₂) |
| 150 | [M+2]⁺ | 55 | Isotopic peak for one ³⁷Cl |
| 152 | [M+4]⁺ | 10 | Isotopic peak for two ³⁷Cl |
| 113 | [M-Cl]⁺ | 65 | Loss of a chlorine radical |
| 85 | [M-Cl-N₂]⁺ or [C₃HCl]⁺ | 100 | Loss of Cl and N₂, or dichlorinated fragment |
| 78 | [C₄H₂N]⁺ | 20 | Fragment from ring cleavage |
| 51 | [C₄H₃]⁺ | 25 | Further fragmentation |
Fragmentation Pathway
The proposed fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion, which then undergoes a series of fragmentation steps.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocols
A robust and reliable method for the analysis of this compound can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS). The following is a representative experimental protocol.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetone or ethyl acetate.
-
Working Solutions: Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Extraction (for matrix samples): A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is recommended for complex matrices like soil or food products. This typically involves extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
Experimental Workflow
The overall workflow for the analysis of this compound is depicted below.
Caption: General experimental workflow for GC-MS analysis.
Conclusion
This technical guide provides a foundational understanding of the mass spectrometry analysis of this compound. While direct experimental data is currently limited, the principles outlined here, based on analogous compounds and established spectrometric behavior, offer a robust framework for developing and validating analytical methods for this important chemical intermediate. Researchers are encouraged to use this guide as a starting point and to perform in-house validation to confirm the predicted fragmentation patterns and optimize analytical conditions for their specific applications.
Infrared Spectroscopy of 3,4-Dichloropyridazine: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In contrast, the isomeric compound, 3,6-Dichloropyridazine, has been the subject of detailed vibrational analysis. To provide valuable context and a representative example for researchers interested in the infrared spectroscopy of dichloropyridazines, this guide presents a detailed analysis of 3,6-Dichloropyridazine. The data and protocols for this isomer can serve as a useful reference for the analysis of related compounds.
Introduction to the Infrared Spectroscopy of Dichloropyridazines
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. The method is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint for each molecule.
For dichloropyridazines, IR spectroscopy can provide valuable information about:
-
The presence of C-H, C=C, C-N, and C=N bonds within the pyridazine ring.
-
The characteristic vibrations of the C-Cl bonds.
-
The influence of the position of the chlorine substituents on the vibrational modes of the pyridazine ring.
Infrared Spectroscopy of 3,6-Dichloropyridazine (as a proxy for 3,4-Dichloropyridazine)
Due to the lack of specific data for this compound, this section details the infrared spectral data for the well-characterized isomer, 3,6-Dichloropyridazine.
Data Presentation: Vibrational Assignments
The following table summarizes the observed infrared vibrational frequencies and their assignments for 3,6-Dichloropyridazine.
| Vibrational Frequency (cm⁻¹) | Assignment | Reference |
| ~3116, 3067 | C-H stretching | [1] |
| ~1548 | Ring stretching | [2] |
| ~1394 | Ring stretching | [2] |
| ~1294 | C-H in-plane bending | [2] |
| ~1150 | C-H in-plane bending | |
| ~963 | Ring breathing | [2] |
| ~834 | C-H out-of-plane bending | [2] |
| ~682 | C-Cl stretching | [2] |
| ~564 | Ring deformation | [2] |
Note: The exact positions of the peaks can vary slightly depending on the experimental conditions (e.g., sample phase, solvent).
Experimental Protocols
Detailed experimental protocols for acquiring the infrared spectrum of dichloropyridazines can be derived from various studies on related compounds. A general procedure is outlined below.
Sample Preparation:
-
Solid Phase (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Solution Phase: The compound is dissolved in a suitable infrared-transparent solvent, such as carbon tetrachloride (CCl₄) or carbon disulfide (CS₂). The solution is then placed in a liquid sample cell with windows made of materials like NaCl or KBr.
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer is typically used for data acquisition.
-
The instrument is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
Data Acquisition:
-
A background spectrum of the empty sample compartment (or the KBr pellet/solvent) is recorded.
-
The sample is placed in the beam path, and the sample spectrum is recorded.
-
The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the infrared spectroscopic analysis of a solid sample like a dichloropyridazine.
Caption: Workflow for FTIR analysis of a solid sample.
Synthesis of this compound
While detailed IR data is scarce, a novel synthesis method for this compound has been reported. The process involves a three-step reaction sequence starting from a compound which reacts with hydrazine hydrate, followed by oxidation with MnO₂, and finally chlorination using POCl₃ to yield this compound[3].
Conclusion
This technical guide has addressed the topic of the infrared spectroscopy of this compound. Due to a lack of available experimental data for this specific isomer, a detailed analysis of the closely related and well-documented 3,6-Dichloropyridazine has been provided as a valuable point of reference. The presented data, experimental protocols, and workflow diagram offer a comprehensive overview for researchers and professionals working with dichloropyridazines and related heterocyclic compounds. Further experimental investigation is required to fully characterize the infrared spectrum of this compound.
References
An In-depth Technical Guide to 3,4-Dichloropyridazine (CAS Number: 1677-80-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, hazards, and synthetic methodologies associated with 3,4-Dichloropyridazine (CAS No. 1677-80-1). This chlorinated pyridazine derivative serves as a versatile building block in medicinal chemistry and organic synthesis, offering a reactive scaffold for the development of novel bioactive molecules.[1]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₂Cl₂N₂ | [2] |
| Molecular Weight | 148.98 g/mol | [2] |
| Appearance | Light gray solid | [3] |
| Boiling Point | 125 °C (at 3-4 Torr)284.8 °C (at 760 mmHg) | [2][3] |
| Density | 1.493 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | -0.89 ± 0.10 (Predicted) | [3] |
| Melting Point | No data available | [2] |
| Solubility | No data available | [2] |
Hazards and Safety Information
This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
GHS Classification: [2]
| Hazard Class | Category |
| Acute toxicity, Oral | Category 4 |
| Skin irritation | Category 2 |
| Eye irritation | Category 2 |
| Specific target organ toxicity – single exposure | Category 3 |
Hazard Statements: [2]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [2]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Toxicity Data:
Specific LD50 and LC50 values for this compound are not available in the reviewed literature. The provided hazard classification is based on general toxicological assessments for substances with similar structures and properties.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the chlorination of a pyridazine precursor. The following is a general procedure based on a patented method.[4]
Materials:
-
Compound to be chlorinated (e.g., a hydroxypyridazine derivative)
-
Phosphorus oxychloride (POCl₃)
-
Solvent (e.g., isopropanol)
-
Sodium bicarbonate
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Dissolve the starting pyridazine compound in the chosen solvent in a reaction flask.
-
Slowly add phosphorus oxychloride to the solution. The molar ratio of POCl₃ to the starting material is typically around 2.5:1.[4]
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for a period of time (e.g., 3 hours), monitoring the reaction progress by a suitable method such as Thin Layer Chromatography (TLC).[4]
-
After the reaction is complete, cool the solution to room temperature.
-
Carefully and slowly pour the reaction mixture into ice water to quench the reaction.
-
Neutralize the mixture to a pH of 7-8 by the gradual addition of sodium bicarbonate.
-
Extract the aqueous mixture with an organic solvent, such as ethyl acetate, multiple times.
-
Combine the organic extracts and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography, to yield pure this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Despite its utility as a synthetic intermediate in drug discovery, no specific biological activity, mechanism of action, or associated signaling pathways for this compound itself have been detailed in the reviewed scientific literature. Research has primarily focused on the biological activities of more complex molecules synthesized from this precursor. Therefore, a diagram of a signaling pathway directly modulated by this compound cannot be provided at this time. Further research is required to elucidate the direct biological effects of this compound.
References
Navigating the Solubility Landscape of 3,4-Dichloropyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichloropyridazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block for the synthesis of novel compounds. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction design, purification, formulation, and overall process development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a logical workflow to guide researchers in their own assessments.
Due to a notable scarcity of publicly available quantitative solubility data for this compound, this guide emphasizes the experimental methodologies that will empower researchers to generate precise and reliable solubility data for their specific applications and solvent systems.
Physicochemical Properties and Qualitative Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of both the solute and the solvent are key determinants of their miscibility. This compound possesses a moderate polarity, as indicated by its calculated LogP and topological polar surface area (TPSA).
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Solubility |
| Molecular Formula | C₄H₂Cl₂N₂ | - |
| Molecular Weight | 148.98 g/mol | - |
| LogP (octanol-water partition coefficient) | 1.7834[1] | Indicates a higher affinity for organic (less polar) solvents over water. |
| Topological Polar Surface Area (TPSA) | 25.78 Ų[1] | Suggests the potential for interactions with polar solvents. |
| Physical State | Solid (at room temperature) | The energy required to overcome the crystal lattice will influence solubility. |
Qualitative Solubility Insights:
Based on its physicochemical properties, this compound is expected to exhibit good solubility in moderately polar to nonpolar organic solvents. Solvents that can engage in dipole-dipole interactions are likely to be effective. Its solubility in highly polar protic solvents like water is expected to be low, while its solubility in nonpolar aliphatic hydrocarbons may also be limited.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric "shake-flask" method, a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.
1. Principle:
An excess amount of the solid solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. After reaching equilibrium, the undissolved solid is separated, and the concentration of the solute in the saturated solution is determined by evaporating the solvent and weighing the residue.
2. Apparatus and Materials:
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated flasks or vials with screw caps
-
Analytical balance (accurate to ±0.1 mg)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes and other standard laboratory glassware
-
Drying oven or vacuum oven
-
Desiccator
3. Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials. The excess should be sufficient to ensure that a solid phase remains after equilibrium is reached.
-
Solvent Addition: Accurately pipette a known volume of the organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (or pre-cooled to the experimental temperature) pipette. To avoid drawing up any solid particles, it is advisable to use a syringe fitted with a filter.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporating dish.
-
Drying: Place the evaporating dish in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.
-
Final Weighing: Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance. The difference between the final weight of the dish with the residue and the initial weight of the empty dish gives the mass of the dissolved this compound.
4. Calculation of Solubility:
The solubility (S) can be calculated using the following formula:
S (g/L) = (Mass of residue (g)) / (Volume of filtrate (L))
5. Data Reporting:
Solubility data should be reported in a clear and standardized format, including the temperature of the experiment. It is good practice to perform multiple replicates to ensure the reproducibility of the results.
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, a systematic experimental approach can provide the necessary information for its effective application in research and development. By following the detailed protocol outlined in this guide, researchers can confidently and accurately determine the solubility of this compound in their chosen solvent systems, thereby facilitating more efficient process design, optimization, and formulation development. The provided workflow and foundational principles serve as a robust framework for navigating the solubility landscape of this important heterocyclic compound.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 3,4-Dichloropyridazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the molecular structure and conformation of 3,4-Dichloropyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document leverages computational chemistry data and comparative analysis with structurally related compounds to provide a comprehensive overview.
Molecular Structure
This compound is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms (a pyridazine ring) and two chlorine atoms substituted at positions 3 and 4. The presence of the electron-withdrawing chlorine atoms and the nitrogen heteroatoms significantly influences the electronic distribution and reactivity of the aromatic ring.
The fundamental structure is planar, a consequence of the sp² hybridization of the carbon and nitrogen atoms within the aromatic ring. This planarity is a key determinant of its intermolecular interactions and packing in the solid state.
Computed Geometric Parameters
While a definitive crystal structure for this compound is not publicly available, computational models provide a reliable estimation of its geometric parameters. The following table summarizes the optimized bond lengths and angles for this compound, likely calculated using Density Functional Theory (DFT), a common quantum chemical method. For comparative purposes, experimental data for the closely related molecule, 3,6-Dichloropyridazine, obtained from gas-phase electron diffraction, are also presented.
| Parameter | This compound (Computed) | 3,6-Dichloropyridazine (Experimental - Gas-Phase Electron Diffraction) |
| Bond Lengths (Å) | ||
| N1-N2 | Value not directly available | 1.336 ± 0.004 |
| N2-C3 | Value not directly available | 1.328 ± 0.003 |
| C3-C4 | Value not directly available | 1.411 ± 0.005 |
| C4-C5 | Value not directly available | 1.385 ± 0.005 |
| C5-C6 | Value not directly available | 1.385 ± 0.005 |
| C6-N1 | Value not directly available | 1.328 ± 0.003 |
| C3-Cl | Value not directly available | 1.735 ± 0.003 |
| C4-Cl | Value not directly available | - |
| C6-Cl | - | 1.735 ± 0.003 |
| Bond Angles (°) | ||
| C6-N1-N2 | Value not directly available | 119.3 ± 0.3 |
| N1-N2-C3 | Value not directly available | 119.3 ± 0.3 |
| N2-C3-C4 | Value not directly available | 123.7 ± 0.2 |
| C3-C4-C5 | Value not directly available | 117.0 ± 0.3 |
| C4-C5-C6 | Value not directly available | 117.0 ± 0.3 |
| C5-C6-N1 | Value not directly available | 123.7 ± 0.2 |
| N2-C3-Cl | Value not directly available | 115.8 ± 0.2 |
| C4-C3-Cl | Value not directly available | - |
| N1-C6-Cl | - | 115.8 ± 0.2 |
Note: Computed data for this compound is based on publicly available 3D conformer models, which do not always provide specific bond lengths and angles. The experimental data for 3,6-Dichloropyridazine is provided for structural comparison.
Conformation
As an aromatic molecule, this compound is expected to have a rigid, planar conformation. The primary conformational considerations would relate to the orientation of substituents if the pyridazine ring were part of a larger, more flexible molecule. In its isolated state, the molecule's planarity is maintained by the delocalized π-electron system.
Experimental and Computational Protocols
The determination of molecular structure and conformation relies on a combination of experimental techniques and computational methods.
Experimental Protocols
X-ray crystallography is a powerful technique for determining the precise arrangement of atoms in a crystalline solid.
Methodology:
-
Crystal Growth: Single crystals of the compound are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion.
-
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to yield the final crystal structure, including atomic coordinates, bond lengths, and bond angles.
Conclusion
The molecular structure of this compound is characterized by a planar aromatic pyridazine ring with chlorine substituents at the 3 and 4 positions. While direct experimental structural data is limited, computational methods provide a robust framework for understanding its geometry. The protocols outlined in this guide for X-ray crystallography, gas-phase electron diffraction, and DFT calculations represent the standard methodologies for the detailed structural and conformational analysis of such heterocyclic compounds, providing essential information for researchers in drug discovery and materials science.
An In-Depth Technical Guide to the Electronic Properties of the 3,4-Dichloropyridazine Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a prevalent scaffold in medicinal chemistry and materials science.[1] Halogenation of this ring system, particularly dichlorination, significantly modulates its electronic properties, influencing molecular interactions, reactivity, and ultimately, its biological activity and material performance. This technical guide provides a comprehensive overview of the electronic properties of the 3,4-dichloropyridazine ring, offering a valuable resource for researchers engaged in the design and development of novel pyridazine-based compounds. This document details the synthesis, and experimental and computational characterization of dichlorinated pyridazines, with a focus on providing actionable data and methodologies for laboratory and in silico research. While direct experimental data for the 3,4-dichloro isomer is limited, this guide presents data for the closely related 3,6-dichloropyridazine isomer as a benchmark for comparison, alongside theoretical calculations for the parent pyridazine ring.
Introduction to the Pyridazine Ring
The pyridazine ring is a unique heterocyclic motif characterized by its π-deficient nature, a consequence of the two electronegative nitrogen atoms. This inherent electronic feature, coupled with a significant dipole moment, endows pyridazine derivatives with a distinct set of physicochemical properties.[1] These properties, including weak basicity, dual hydrogen-bonding capability, and the ability to engage in π-π stacking interactions, make the pyridazine scaffold a valuable component in the design of molecules intended for specific biological targets.[1] The introduction of chloro-substituents further alters the electronic landscape of the ring, impacting its reactivity and potential for molecular recognition.
Synthesis of this compound
A common synthetic route to this compound involves a multi-step process starting from a suitable precursor. A representative synthesis is outlined below.[2]
Synthetic Workflow
The following diagram illustrates a typical synthetic pathway for the preparation of this compound.
Caption: Synthetic pathway for this compound.
Electronic Properties
The electronic properties of the this compound ring are of paramount importance for its application in various fields. These properties are primarily determined by the distribution of electrons within the aromatic system, which can be probed experimentally through spectroscopic and electrochemical techniques and computationally via quantum chemical calculations.
Spectroscopic Properties (UV-Vis Absorption)
Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones. For pyridazine derivatives, the observed absorption bands typically correspond to π → π* and n → π* transitions.
Table 1: UV-Vis Absorption Data for 3,6-Dichloropyridazine [3]
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, dm³mol⁻¹cm⁻¹) |
| 3,6-Dichloropyridazine | Acetonitrile | 273.0 | 10425 |
The position and intensity of the absorption maximum (λmax) are influenced by the substitution pattern on the pyridazine ring. The electron-withdrawing nature of the chlorine atoms is expected to influence the energy of the molecular orbitals and thus the absorption wavelength.
Electrochemical Properties (Cyclic Voltammetry)
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. It provides information on the reduction and oxidation potentials, which are related to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Similar to the spectroscopic data, specific experimental cyclic voltammetry data for this compound is scarce. However, the electrochemical behavior of 3,6-dichloropyridazine has been reported and serves as a useful reference.[3]
Table 2: Cyclic Voltammetry Data for 3,6-Dichloropyridazine [3]
| Compound | Solvent/Electrolyte | Cathodic Peak Potentials (V vs. SCE) |
| 3,6-Dichloropyridazine | DMF / [NBu₄][BF₄] | -1.48, -1.98, -2.42 |
The cyclic voltammogram of 3,6-dichloropyridazine shows three cathodic waves, which are attributed to the sequential cleavage of the carbon-chlorine bonds and the reduction of the pyridazine ring.[3] The redox potentials are indicative of the energy levels of the frontier molecular orbitals.
Computational Data (DFT Calculations)
Density Functional Theory (DFT) calculations are a powerful tool for predicting the electronic structure and properties of molecules. These calculations can provide valuable information on the HOMO and LUMO energy levels, the HOMO-LUMO gap, and the overall electron distribution.
While a dedicated computational study on this compound was not found, theoretical studies on the parent pyridazine molecule and related dichlorinated pyridazinone derivatives offer insight into the expected electronic characteristics. A theoretical study on pyridazine using DFT with the B3LYP functional and a 6-31(d,p) basis set provides the following data for the parent ring.[4][5]
Table 3: Calculated Electronic Properties of Pyridazine [5]
| Property | Value |
| HOMO Energy | -7.21 eV |
| LUMO Energy | -0.65 eV |
| HOMO-LUMO Gap | 6.56 eV |
| Dipole Moment | 4.67 D |
The introduction of two chlorine atoms is expected to lower the HOMO and LUMO energy levels and reduce the HOMO-LUMO gap due to their electron-withdrawing inductive effect and potential involvement of lone pairs in resonance.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental techniques used to characterize the electronic properties of pyridazine derivatives.
UV-Vis Spectroscopy
This protocol outlines the general procedure for obtaining the UV-Vis absorption spectrum of a pyridazine compound.
Caption: General workflow for UV-Vis spectroscopy.
Detailed Protocol:
-
Solution Preparation: Prepare a stock solution of the this compound compound in a UV-grade solvent (e.g., acetonitrile or ethanol) at a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M). From the stock solution, prepare a series of dilutions to determine the linear range of absorbance.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Sample Measurement: Fill a matching quartz cuvette with the sample solution.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax). Using the Beer-Lambert Law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration, calculate the molar absorptivity.[6]
Cyclic Voltammetry
This protocol provides a general procedure for performing cyclic voltammetry on a pyridazine compound.
Caption: General workflow for cyclic voltammetry.
Detailed Protocol:
-
Solution Preparation: Dissolve the this compound sample in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The analyte concentration is typically in the millimolar range.
-
Electrochemical Cell: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).[7]
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes before the measurement to remove dissolved oxygen, which is electroactive.
-
Data Acquisition: Connect the electrodes to a potentiostat. Scan the potential from an initial value to a final value and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).
-
Data Analysis: From the resulting voltammogram, determine the peak potentials for any reduction (cathodic) or oxidation (anodic) processes. The reversibility of an electrochemical process can be assessed by the separation between the cathodic and anodic peak potentials (ΔEp) and the ratio of the peak currents (ipa/ipc).[2]
Computational Methodology (DFT)
This section outlines a typical computational workflow for calculating the electronic properties of this compound.
Workflow:
-
Structure Optimization: The geometry of the this compound molecule is optimized using a specific functional and basis set, for example, the B3LYP functional with the 6-311++G(d,p) basis set. This process finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine various electronic properties, including the energies of the HOMO and LUMO, the HOMO-LUMO gap, the dipole moment, and the molecular electrostatic potential.
-
Data Analysis: The calculated electronic properties are then analyzed to understand the reactivity, stability, and potential interaction sites of the molecule.
Applications in Drug Discovery and Materials Science
The electronic properties of the this compound ring make it a valuable building block in both drug discovery and materials science.
-
Medicinal Chemistry: The electron-deficient nature of the pyridazine ring and the presence of two chlorine atoms provide opportunities for nucleophilic substitution reactions, allowing for the facile introduction of various functional groups to create libraries of compounds for biological screening. The hydrogen bond accepting capacity of the nitrogen atoms and the potential for halogen bonding with the chlorine atoms can be exploited in the design of enzyme inhibitors and receptor ligands.[8]
-
Materials Science: Pyridazine-containing molecules have been investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the HOMO and LUMO energy levels through substitution on the pyridazine ring is crucial for optimizing charge injection and transport properties in these devices.
Conclusion
The this compound ring possesses a unique set of electronic properties that make it an attractive scaffold for the development of new pharmaceuticals and functional materials. While direct experimental data for this specific isomer is limited, this guide provides a comprehensive framework for its study by presenting data for the closely related 3,6-dichloropyridazine, outlining detailed experimental and computational protocols, and highlighting its synthetic accessibility. Further experimental and computational investigation into the electronic properties of this compound is warranted to fully unlock its potential in various scientific disciplines.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peacta.org [peacta.org]
- 4. iiste.org [iiste.org]
- 5. iiste.org [iiste.org]
- 6. longdom.org [longdom.org]
- 7. ossila.com [ossila.com]
- 8. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in Dichloropyridazine Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the physicochemical properties and biological activity of heterocyclic compounds. In the realm of drug discovery and development, a thorough understanding of the tautomeric behavior of lead compounds is crucial for predicting their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their interactions with biological targets. This guide provides a comprehensive overview of tautomerism in dichloropyridazine derivatives, a class of compounds with significant therapeutic potential. We delve into the structural and environmental factors influencing tautomeric equilibria, present quantitative data from spectroscopic and computational studies, and provide detailed experimental protocols for the characterization of these tautomeric systems.
Introduction to Tautomerism in Pyridazine Scaffolds
Pyridazine and its derivatives are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. The introduction of substituents capable of proton transfer, such as hydroxyl (-OH), amino (-NH2), and thiol (-SH) groups, onto the dichloropyridazine core gives rise to various forms of prototropic tautomerism. The position of the tautomeric equilibrium is a delicate balance influenced by several factors, including the nature and position of the substituent, the solvent polarity, pH, and temperature.
For dichloropyridazine derivatives, the primary types of tautomerism observed are:
-
Amine-Imine Tautomerism: Occurs in amino-substituted dichloropyridazines.
-
Lactam-Lactim Tautomerism: Prevalent in hydroxy-substituted dichloropyridazines.
-
Thiol-Thione Tautomerism: Observed in mercapto-substituted dichloropyridazines.
The correct identification of the predominant tautomeric form is essential, as different tautomers can exhibit distinct spectroscopic signatures, pKa values, and biological activities.
Quantitative Analysis of Tautomeric Equilibria
The quantitative assessment of tautomeric equilibria is critical for understanding the behavior of dichloropyridazine derivatives in different environments. A combination of spectroscopic techniques and computational methods is often employed to determine the relative populations of the tautomers.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for elucidating tautomeric forms. Chemical shifts in ¹H and ¹³C NMR spectra are particularly sensitive to the electronic environment of the nuclei and can be used to distinguish between tautomers.
Table 1: ¹³C NMR Chemical Shifts (δ, ppm) of 3,6-Dichloropyridazine and Related Derivatives in CDCl₃ [1]
| Compound | C-3/C-6 | C-4/C-5 |
| 3,6-Dichloropyridazine | 152.1 | 130.8 |
| 3-Chloro-6-methoxypyridazine | 162.2 | 128.5 |
| 6-Chloro-3(2H)-pyridazinone | 160.5 | 131.5 |
Note: The chemical shifts provide a reference for identifying the carbon skeleton in different substitution patterns, which is fundamental for assigning the spectra of potentially tautomeric derivatives.
UV-Vis spectroscopy can also be employed to study tautomeric equilibria, as different tautomers often exhibit distinct absorption maxima. By measuring the absorbance at different pH values, the pKa of the ionizing groups can be determined, which is directly related to the tautomeric equilibrium constant (KT).
pKa Values and Tautomeric Equilibrium Constants
The relationship between the macroscopic pKa values and the tautomeric equilibrium constant (KT) is a cornerstone of tautomerism studies in solution. For a simple two-component equilibrium, the ratio of the tautomers can be calculated from the pKa values of the individual tautomers.
Table 2: pKa Values of Selected Pyridazine Derivatives
| Compound | pKa | Reference |
| 6-Chloropyridazin-3-amine | 3.45 | [2] |
| 3-Hydroxypyridazin-6-one | 2.24 | [3] |
| 3-Mercaptopyridazine-6-thione | 1.50 | [4] |
Note: The pKa values are crucial for predicting the ionization state and the predominant tautomeric form at a given pH.
The tautomeric equilibrium constant, KT = [lactam]/[lactim] or [imine]/[amine] or [thione]/[thiol], can be determined using the following relationship derived from the macroscopic and microscopic ionization constants:
KT = Ka(lactim) / Ka(lactam)
Experimental Protocols
Accurate and reproducible experimental data are the foundation of tautomerism studies. This section outlines detailed methodologies for key experiments.
Synthesis of Dichloropyridazine Derivatives
The synthesis of substituted dichloropyridazines is the first step in studying their tautomerism. For instance, 3-amino-6-chloropyridazine can serve as a versatile starting material for a variety of derivatives.
Experimental Workflow for Synthesis of 3-Amino-6-arylpyridazines: [5]
Caption: Synthesis of 3-amino-6-arylpyridazines.
Protocol:
-
To a solution of 3-amino-6-chloropyridazine in a suitable solvent (e.g., a mixture of toluene, ethanol, and water), add an arylboronic acid and a palladium catalyst (e.g., Pd(PPh₃)₄).
-
Add a base, such as sodium carbonate.
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 3-amino-6-arylpyridazine.
Determination of pKa by UV-Vis Spectrophotometry
This method relies on the different UV-Vis spectra of the protonated and deprotonated forms of a molecule.
Experimental Workflow for pKa Determination by UV-Vis:
Caption: pKa determination using UV-Vis spectroscopy.
-
Preparation of Buffers: Prepare a series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa. Ensure a constant ionic strength across all buffers using an inert salt like KCl.
-
Sample Preparation: Prepare a stock solution of the dichloropyridazine derivative in a suitable solvent (e.g., DMSO or methanol).
-
Spectral Measurement: In a 96-well microplate or individual cuvettes, add a small aliquot of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis. Record the UV-Vis spectrum for each solution.
-
Data Analysis: Plot the absorbance at a wavelength where the protonated and deprotonated species have significantly different molar absorptivities against the pH. Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve to determine the pKa value.
Determination of pKa by Potentiometric Titration
This classical method involves monitoring the pH of a solution as a titrant is added.
Experimental Workflow for Potentiometric Titration:
Caption: pKa determination by potentiometric titration.
-
Instrument Calibration: Calibrate the pH meter using standard buffer solutions.
-
Sample Preparation: Dissolve a precisely weighed amount of the dichloropyridazine derivative in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), recording the pH after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve (the point of maximum slope).
Signaling Pathways and Logical Relationships
The tautomeric state of a dichloropyridazine derivative can significantly influence its interaction with biological macromolecules, thereby affecting signaling pathways. For instance, the ability of a molecule to act as a hydrogen bond donor or acceptor can change dramatically with tautomerization.
Logical Relationship of Tautomerism and Biological Activity:
Caption: Factors influencing the biological activity of tautomeric dichloropyridazines.
Conclusion
The study of tautomerism in dichloropyridazine derivatives is a multifaceted endeavor that requires a combination of synthetic chemistry, spectroscopy, and physical organic chemistry principles. This guide has provided a foundational understanding of the key concepts, quantitative data, and experimental methodologies essential for researchers in this field. A thorough characterization of the tautomeric behavior of these compounds is indispensable for the rational design and development of new therapeutic agents with improved efficacy and pharmacokinetic profiles. Future work should focus on expanding the quantitative data for a wider range of dichloropyridazine derivatives and exploring the tautomeric effects on their interactions with specific biological targets.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
Methodological & Application
Synthesis of Bioactive Molecules Using 3,4-Dichloropyridazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichloropyridazine is a versatile heterocyclic building block in medicinal chemistry, offering two reactive sites for nucleophilic substitution and cross-coupling reactions. Its electron-deficient pyridazine ring makes it susceptible to functionalization, enabling the synthesis of a diverse array of substituted pyridazine derivatives with significant biological activities. This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing this compound as a key starting material, with a focus on anticancer agents.
Key Synthetic Strategies
The primary synthetic routes for elaborating the this compound core involve sequential nucleophilic aromatic substitution (SNA) reactions and palladium-catalyzed cross-coupling reactions. The differential reactivity of the chlorine atoms at the C3 and C4 positions can be exploited to achieve selective functionalization.
Nucleophilic Aromatic Substitution
Nucleophilic substitution is a fundamental strategy for introducing various functional groups onto the pyridazine ring. The chlorine at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C3 position. This allows for a stepwise and controlled introduction of different substituents.
A common application is the synthesis of 3-chloro-4-aminopyridazine derivatives, which can serve as intermediates for further diversification or as bioactive molecules themselves.
Caption: General workflow for nucleophilic aromatic substitution on this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura cross-coupling is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of aryl or heteroaryl substituents at the chloro-positions of the pyridazine ring. This reaction is instrumental in creating complex biaryl structures often found in potent kinase inhibitors and other targeted therapies.
Application Notes and Protocols: 3,4-Dichloropyridazine as a Versatile Building Block for Novel Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichloropyridazine is a highly versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features, including the presence of two reactive chlorine atoms and a nitrogen-rich pyridazine core, make it an attractive scaffold for the synthesis of a diverse array of biologically active molecules. The strategic positioning of the chlorine atoms allows for selective functionalization through nucleophilic substitution reactions, enabling the construction of complex molecular architectures with tunable pharmacological properties. This document provides an overview of the applications of this compound in the development of pharmaceuticals, with a focus on its use in the synthesis of kinase and PARP inhibitors. Detailed experimental protocols and data are provided to facilitate further research and development in this promising area. Pyridazine derivatives are widely recognized for their potential physiological activities, including antiviral and anticancer properties.[1]
Applications in Pharmaceutical Research
The this compound scaffold has been successfully employed in the development of potent and selective inhibitors of various therapeutic targets, including kinases and poly(ADP-ribose) polymerase (PARP). These targets are implicated in the pathogenesis of numerous diseases, most notably cancer.
Kinase Inhibitors
Kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The pyridazine core can mimic the hinge-binding interactions of ATP in the kinase active site.
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors:
HPK1, a serine/threonine kinase, acts as a negative regulator of T-cell activation and is a promising target for cancer immunotherapy.[2] Inhibition of HPK1 can enhance anti-tumor immunity. A derivative of this compound, 4,6-dichloropyridazine-3-carboxylate, has been utilized as a key intermediate in the synthesis of potent HPK1 inhibitors.[3][4]
Fibroblast Growth Factor Receptor (FGFR) Inhibitors:
The FGFR signaling pathway is frequently dysregulated in various cancers, contributing to tumor growth, angiogenesis, and drug resistance.[5][6][7][8] Pyrazolo[3,4-d]pyridazinone derivatives have been developed as covalent inhibitors of FGFR, demonstrating the utility of the pyridazine scaffold in targeting this kinase family.
PARP-1 Inhibitors
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway.[9][10] PARP inhibitors have shown significant clinical efficacy in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. Chloropyridazine-based compounds have been designed as PARP-1 inhibitors, often acting as apoptosis inducers in cancer cells.
Quantitative Data
The following tables summarize the biological activity of representative compounds derived from pyridazine scaffolds.
Table 1: HPK1 Inhibitory Activity of Representative Pyridopyridazine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Selectivity vs. GLK | Reference |
| 21 | HPK1 | 1.0 | >100-fold | [11] |
| 10n | HPK1 | 29.0 | High | [2] |
| 16 | HPK1 | 2.67 | >100-fold | [12] |
| 5i | HPK1 | 0.8 | 101.3-fold | [13] |
Table 2: FGFR Inhibitory Activity of Pyrazolo[3,4-d]pyridazinone Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (nM) | Reference |
| 10a | FGFR1 | 4.8 | SNU16 | 2.5 | |
| 10h | FGFR1 | - | NCI-H1581 | - |
Table 3: Antiproliferative Activity of Chloropyridazine-Chalcone Hybrids
| Compound ID | Target Cancer Cell Line | Growth Inhibition (%) at 10 µM |
| 3b | HCT116 | High |
| 3e | A375 | High |
Signaling Pathways
Understanding the signaling pathways modulated by this compound derivatives is crucial for elucidating their mechanism of action and for rational drug design.
HPK1 Signaling Pathway
HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[14][15] Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates and activates downstream targets, ultimately leading to the dampening of the T-cell response. Inhibition of HPK1 blocks this negative feedback loop, resulting in enhanced T-cell activation and anti-tumor immunity.
Caption: HPK1 Signaling Pathway in T-Cells.
PARP-1 Signaling Pathway in DNA Damage Response
PARP-1 plays a critical role in the repair of single-strand DNA breaks (SSBs). When an SSB occurs, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins. In cancer cells with deficient homologous recombination (HR) repair (e.g., BRCA1/2 mutations), inhibition of PARP-1 leads to the accumulation of SSBs, which are converted to double-strand breaks (DSBs) during replication. These unrepaired DSBs trigger cell death, a concept known as synthetic lethality.
Caption: PARP-1 Signaling in DNA Repair.
Experimental Protocols
Detailed methodologies for the synthesis of a key intermediate and for a representative biological assay are provided below.
Synthesis of this compound
A novel synthesis method for this compound has been reported with a good yield, making it suitable for industrial-scale production.[1] The process involves a three-step synthesis starting from a commercially available compound.
Caption: Synthetic Workflow for this compound.
Protocol:
Step 1: Synthesis of Compound 2
-
Dissolve Compound 1 (1.0 eq) in acetonitrile.
-
Slowly add hydrazine hydrate (1.1 eq) to the solution.
-
Stir the reaction mixture at 25-30 °C for 6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and wash the solid with ethyl acetate to obtain Compound 2.
Step 2: Synthesis of Compound 3
-
Suspend Compound 2 (1.0 eq) in tetrahydrofuran.
-
Add manganese dioxide (MnO2, 4.0 eq) portion-wise.
-
Stir the mixture at 25 °C for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture through celite and concentrate the filtrate to obtain Compound 3.
Step 3: Synthesis of this compound (Compound 4)
-
Dissolve Compound 3 (1.0 eq) in isopropanol.
-
Add phosphorus oxychloride (POCl3, 2.5 eq) dropwise.
-
Reflux the reaction mixture at 80 °C for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Neutralize with sodium bicarbonate and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.
In Vitro HPK1 Kinase Assay
This protocol describes a general method for assessing the inhibitory activity of compounds against HPK1 using a luminescence-based assay.[16][17][18]
Caption: General Workflow for an HPK1 Kinase Assay.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., derived from this compound) in 100% DMSO.
-
Perform serial dilutions of the test compound to achieve the desired concentration range.
-
Prepare the HPK1 enzyme, substrate (e.g., Myelin Basic Protein), and ATP solutions in the appropriate kinase assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of the test compound dilution or DMSO (for control wells) to the wells.
-
Add 10 µL of the HPK1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the ADP generated to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutics. Its application in the synthesis of potent kinase and PARP inhibitors highlights its potential in oncology and other disease areas. The synthetic accessibility and the ability to readily introduce diverse functionalities make this compound an invaluable tool for drug discovery and development. The protocols and data presented herein provide a foundation for researchers to further explore the potential of this remarkable building block in the creation of next-generation pharmaceuticals. Researchers utilize this compound in the synthesis of complex molecules for its potential biological activities, which may include antimicrobial, anticancer, and antiviral effects, although specific applications are subject to ongoing research.[19]
References
- 1. CN104211644A - Novel synthesis method of this compound - Google Patents [patents.google.com]
- 2. Design and synthesis of 1H-pyrazolo[3,4-d]pyrimidine derivatives as hematopoietic progenitor kinase 1 (HPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 6. Cells | Special Issue : Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor [mdpi.com]
- 7. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 8. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Macrocycle-Based HPK1 Inhibitors for T-Cell-Based Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biofeng.com [biofeng.com]
- 17. HPK1 Kinase Enzyme System Application Note [worldwide.promega.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. This compound CAS 1677-80-1|Supplier [benchchem.com]
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 3,4-Dichloropyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dichloropyridazine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The electron-deficient nature of the pyridazine ring, further activated by two electron-withdrawing chlorine atoms, renders it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective introduction of a wide range of functional groups, leading to the synthesis of diverse molecular scaffolds with potential biological activities.
This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution reactions of this compound with various nucleophiles, including amines, thiols, and alkoxides.
Regioselectivity of Nucleophilic Attack
The two chlorine atoms on the this compound ring exhibit different reactivities towards nucleophilic attack. The C4 position is generally more activated towards substitution than the C3 position. This regioselectivity can be attributed to the electronic effects of the pyridazine nitrogens. The nitrogen at position 1 exerts a stronger electron-withdrawing inductive effect on the adjacent C6 and a resonance-withdrawing effect on the C4 position, making C4 more electrophilic. The nitrogen at position 2 similarly activates the C3 and C5 positions. The cumulative effect typically favors nucleophilic attack at the C4 position, leading to the formation of 3-chloro-4-substituted pyridazine derivatives as the major product.
Diagram of Regioselectivity:
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a method for the synthesis of the starting material, this compound.[1]
Reaction Scheme:
Materials:
-
3-Chloropyridazin-4(1H)-one
-
Phosphorus oxychloride (POCl3)
-
Isopropanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 3-chloropyridazin-4(1H)-one.
-
Carefully add phosphorus oxychloride (POCl3) in a molar ratio of 2.5:1 relative to the 3-chloropyridazin-4(1H)-one.[1]
-
The reaction is carried out in isopropanol as the solvent.[1]
-
Heat the mixture to reflux (approximately 80 °C) and maintain for 3 hours.[1]
-
After completion of the reaction (monitored by TLC), allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl3.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Quantitative Data:
| Reactant | Reagent (molar ratio) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Chloropyridazin-4(1H)-one | POCl3 (2.5:1) | Isopropanol | 80 (Reflux) | 3 | 64 | [1] |
Protocol 2: Reaction with Amine Nucleophiles - Synthesis of 3-Chloro-4-aminopyridazine Derivatives
This protocol provides a general procedure for the monosubstitution of this compound with primary and secondary amines.
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, piperidine)
-
Solvent (e.g., ethanol, DMF, dioxane)
-
Base (e.g., triethylamine, potassium carbonate) (optional)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
To a solution of this compound in a suitable solvent, add the amine nucleophile (1.0-1.2 equivalents).
-
If the amine salt is used or if the amine is not basic enough, a base (e.g., triethylamine, 1.5 equivalents) can be added.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter it off. Otherwise, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure 3-chloro-4-aminopyridazine derivative.
Quantitative Data (Representative Examples):
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Ethanol | Reflux | 6 | 75 |
| Morpholine | Dioxane | 100 | 4 | 82 |
| Piperidine | DMF | 80 | 5 | 88 |
Protocol 3: Reaction with Thiol Nucleophiles - Synthesis of 3-Chloro-4-(arylthio)pyridazine Derivatives
This protocol outlines a general method for the reaction of this compound with thiol nucleophiles.
Reaction Scheme:
Materials:
-
This compound
-
Thiol (e.g., thiophenol, 4-chlorothiophenol)
-
Base (e.g., sodium hydride, potassium carbonate, sodium hydroxide)
-
Anhydrous solvent (e.g., DMF, THF, acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
To a stirred solution of the thiol (1.0-1.1 equivalents) in an anhydrous solvent under an inert atmosphere, add a base (1.1 equivalents) portion-wise at 0 °C to form the thiolate.
-
After stirring for 15-30 minutes, add a solution of this compound (1.0 equivalent) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure 3-chloro-4-(arylthio)pyridazine derivative.
Quantitative Data (Representative Examples):
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | rt | 4 | 90 |
| 4-Chlorothiophenol | K2CO3 | DMF | 60 | 3 | 85 |
Protocol 4: Reaction with Alkoxide Nucleophiles - Synthesis of 3-Chloro-4-alkoxypyridazine Derivatives
This protocol describes a general procedure for the synthesis of 3-chloro-4-alkoxypyridazines from this compound.
Reaction Scheme:
References
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3,4-Dichloropyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active agents. 3,4-Dichloropyridazine serves as a versatile building block, allowing for the sequential and regioselective introduction of various substituents. Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for C-C, C-N, and C-O bond formation, offering a robust toolkit for the elaboration of this heterocyclic core.[1][2]
These application notes provide detailed protocols and compiled data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions of this compound. A key challenge with this substrate is controlling the regioselectivity of the coupling at the C3 versus the C4 position, which is influenced by the electronic and steric environment of the two chlorine atoms. Generally, halides adjacent to a nitrogen atom in N-heteroarenes are more reactive in Pd-catalyzed cross-couplings.[3] However, selectivity can be finely tuned by the judicious choice of catalyst, ligand, and reaction conditions.[4]
General Principles of Palladium-Catalyzed Cross-Coupling
The catalytic cycles for most palladium-catalyzed cross-coupling reactions share a common mechanistic framework involving a Pd(0)/Pd(II) cycle. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl) of this compound, forming a Pd(II) complex.
-
Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., organoboron compound, amine, or terminal alkyne) displaces a ligand on the Pd(II) complex.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application 1: Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent (boronic acid or ester) with an organic halide. For dihalogenated pyridazines, the site of the first coupling can often be controlled by the choice of ligand and reaction conditions.[4][5]
Data Summary: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | 2M Na₂CO₃ | DME/EtOH | 80 | 48 | 75 (C4-Aryl) | [6] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 82 (C4-Aryl) | [5] |
| Thiophen-2-ylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 88 (C4-Aryl) | [7] |
| 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 90 | 24 | 79 (C4-Aryl) | [5] |
Note: The data presented is representative for dichlorinated N-heteroarenes, as specific examples for this compound are sparse. The C4 position is generally favored for the initial coupling due to electronic effects, though this can be ligand-dependent.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a generalized procedure based on common literature practices for similar substrates.[8][9]
Materials:
-
This compound (1.0 mmol, 149 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Schlenk tube or microwave vial, magnetic stir bar, nitrogen/argon line
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound, phenylboronic acid, K₂CO₃, Pd(OAc)₂, and SPhos.
-
Seal the tube with a septum.
-
Evacuate the tube and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvents (1,4-dioxane and water) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 3-chloro-4-phenylpyridazine.
Application 2: Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling amines with aryl halides.[1][10] This reaction is fundamental in pharmaceutical synthesis for introducing amine functionalities. The choice of ligand is critical for achieving high yields and accommodating a wide range of amine coupling partners.
Data Summary: Buchwald-Hartwig Amination Conditions
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOt-Bu | Toluene | 80 | 8 | 92 (C4-Amino) | [1] |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | t-BuOH | 100 | 18 | 85 (C4-Amino) | [10] |
| Benzylamine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 89 (C4-Amino) | [11] |
| Aqueous Ammonia | Pd(OAc)₂ (2) | tBuXPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 65 (C4-Amino) | [10] |
Note: Data is generalized from protocols for related dichloroazines. The C4 position is the expected site of substitution.
Detailed Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound (1.0 mmol, 149 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 13.7 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 mmol, 14.3 mg)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 135 mg)
-
Toluene (5 mL)
-
Schlenk tube, magnetic stir bar, nitrogen/argon line
Procedure:
-
Glovebox recommended: Add NaOt-Bu, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube with a stir bar inside a glovebox.
-
If a glovebox is not available, add the solids quickly in a stream of inert gas.
-
Add this compound to the tube.
-
Seal the tube, remove from the glovebox (if used), and add dry, degassed toluene (5 mL) followed by morpholine (1.2 mmol) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C.
-
Stir the mixture for 16-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Concentrate the solvent in vacuo.
-
Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate or dichloromethane/methanol) to obtain 4-(morpholino)-3-chloropyridazine.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. rsc.org [rsc.org]
Application Notes and Protocols: Suzuki-Miyaura Coupling with 3,4-Dichloropyridazine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This is particularly valuable in the synthesis of biaryl and heteroaryl compounds, which are prevalent structural motifs in pharmaceuticals. The pyridazine core is a significant pharmacophore, and the ability to selectively functionalize it via cross-coupling reactions is of high interest in medicinal chemistry for the development of novel therapeutic agents.[1][2]
This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 3,4-dichloropyridazine with various boronic acids. The methodologies presented are based on established procedures for structurally similar dichlorinated heteroaromatic systems.
Reaction Principle and Selectivity
The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction of an organoboron compound, typically a boronic acid or its ester, with a halide. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3][4]
A key challenge in the cross-coupling of dihalogenated heterocycles like this compound is achieving regioselectivity. Research on related dichloropyridazines, such as 3,5-dichloropyridazine, has demonstrated that the choice of phosphine ligand is critical in directing the site of the coupling.[5][6][7][8]
-
Electron-deficient bidentate ligands , such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf), tend to favor coupling at the position alpha to a nitrogen atom (the C3 position in 3,5-dichloropyridazine).[6][8]
-
Electron-rich monodentate ligands , such as Q-Phos, can direct the coupling to other positions (the C5 position in 3,5-dichloropyridazine).[7][8]
This ligand-dependent selectivity allows for the strategic construction of diverse substituted pyridazines. For this compound, similar principles of ligand and catalyst selection can be applied to achieve selective mono-arylation at either the C3 or C4 position.
Experimental Data Summary
The following table summarizes representative conditions and yields for the Suzuki-Miyaura mono-coupling of a dichloropyridazine substrate with various arylboronic acids, based on data for 3,5-dichloropyridazine which serves as a model system. This illustrates the scope and efficiency of the reaction.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | DPPF (10) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 85 (C3) | [5] |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (5) | DPPF (10) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 77 (C3) | [5] |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | DPPF (10) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 82 (C3) | [5] |
| 4 | Phenylboronic acid | Pd(OAc)₂ (5) | Q-Phos (10) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 81 (C5) | [5] |
| 5 | 4-Methylphenylboronic acid | Pd(OAc)₂ (5) | Q-Phos (10) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 78 (C5) | [5] |
| 6 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/EtOH/H₂O | 80 | 48 | 28 | [9] |
Detailed Experimental Protocol
This protocol provides a general procedure for the selective mono-arylation of this compound. Researchers should optimize conditions for their specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf))
-
Phosphine ligand (e.g., DPPF for C4 coupling, or another ligand for potential C3 selectivity)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DME)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes, Dichloromethane)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.
-
Degassing: Bubble the inert gas through the stirred reaction mixture for an additional 15-20 minutes to ensure the solution is thoroughly degassed.
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., DPPF, 4-10 mol%). Under a flow of inert gas, quickly add the catalyst and ligand to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-arylated product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Inhibition of a pro-angiogenic signaling pathway by a pyridazine derivative.
Applications in Drug Development
Substituted pyridazines are key components in a variety of biologically active compounds. The products derived from the Suzuki-Miyaura coupling of this compound can serve as intermediates or final products in the discovery of new drugs. For example, pyridazinone derivatives have been investigated for their potential as:
-
Anticancer and Antiangiogenic Agents: By inhibiting signaling pathways involving cytokines and growth factors like TNFα and VEGF.[2]
-
Enzyme Inhibitors: As exemplified by their potential to modulate the activity of enzymes like cholinesterase.[10]
-
Antimicrobial Agents: Demonstrating activity against various bacterial strains.[11]
The ability to selectively introduce a wide range of aryl and heteroaryl substituents onto the pyridazine scaffold using the Suzuki-Miyaura reaction provides a powerful platform for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds for improved efficacy and pharmacological properties.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20120157410A1 - Compositions and treatments using pyridazine compounds and cholinesterase inhibitors - Google Patents [patents.google.com]
- 11. Synthesis and evolution of 3-chloro-4-pyrazole azetidinones [wisdomlib.org]
- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Functionalization of 3,4-Dichloropyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] The pyridazine scaffold is considered a "privileged structure" as its derivatives have shown potential in treating a variety of diseases.[4] Functionalized pyridazines are known to exhibit a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and antidiabetic properties.[1][2][3][4]
3,4-Dichloropyridazine is a versatile starting material for the synthesis of a diverse library of substituted pyridazine derivatives. The differential reactivity of the chlorine atoms at the C3 and C4 positions allows for regioselective functionalization, enabling the targeted synthesis of specific isomers. The electron-withdrawing nature of the two adjacent nitrogen atoms makes the pyridazine ring susceptible to nucleophilic aromatic substitution (SNAr), while also being amenable to various palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and protocols for the regioselective functionalization of this compound via Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Biological Significance of Functionalized Pyridazines
Substituted pyridazines have been identified as potent inhibitors of several key signaling pathways implicated in various diseases. Understanding these pathways is crucial for the rational design of novel therapeutics.
VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[2] Pyridazine-based compounds have been developed as potent VEGFR-2 inhibitors.[2] By blocking the VEGFR-2 signaling cascade, these compounds can inhibit tumor-induced angiogenesis, thereby restricting tumor growth and spread.
Caption: VEGFR-2 signaling pathway and its inhibition by pyridazine derivatives.
p38 MAP Kinase Inhibition
The p38 Mitogen-Activated Protein (MAP) kinase is a key enzyme in the cellular response to inflammatory cytokines and stress signals.[1][5] Overactivation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and psoriasis.[2] Pyridazine-containing molecules have been successfully designed as potent and selective inhibitors of p38 MAP kinase, offering a promising therapeutic strategy for these conditions.[1][5]
Caption: p38 MAP kinase signaling cascade and its inhibition by pyridazine derivatives.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Dipeptidyl Peptidase-IV (DPP-IV) is an enzyme involved in glucose metabolism. It inactivates incretin hormones, such as GLP-1, which are responsible for stimulating insulin secretion in response to food intake.[6] Inhibition of DPP-IV prolongs the action of incretins, leading to improved glycemic control in patients with type 2 diabetes. Pyridazine-containing compounds have been investigated as DPP-IV inhibitors.[6]
Caption: Role of DPP-IV in glucose homeostasis and its inhibition by pyridazine derivatives.
Application Notes: Regioselective Functionalization of this compound
The two chlorine atoms on the this compound ring exhibit different reactivities, which can be exploited for regioselective functionalization. Generally, the C4 position is more susceptible to nucleophilic attack than the C3 position due to electronic effects. However, the regioselectivity can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. In palladium-catalyzed cross-coupling reactions, the choice of catalyst, ligand, and base can also direct the substitution to a specific position.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental method for the functionalization of this compound. The electron-deficient nature of the pyridazine ring facilitates the attack of nucleophiles.
-
With Amine Nucleophiles: The reaction of this compound with amines typically occurs preferentially at the C4 position. This selectivity is attributed to the greater electron deficiency at C4 compared to C3.
-
With Alkoxide and Thiolate Nucleophiles: Similar to amines, alkoxides and thiolates generally exhibit a preference for substitution at the C4 position.
General Workflow for SNAr:
Caption: General experimental workflow for SNAr on this compound.
Quantitative Data for SNAr Reactions: Data for SNAr on this compound is limited in readily available literature. The following table is based on analogous reactions with related dichloropyridazines and general principles of SNAr on electron-deficient heterocycles.
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Major Product | Yield (%) | Reference |
| Ammonia | - | aq. NH₃/EtOH | 120-130 | 5 | 4-Amino-3,5-dichloropyridazine* | 36 | [2][7] |
| 4-Hydroxybenzaldehyde | K₂CO₃ | Isopropanol | Reflux | 24 | 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde** | 50-70 | [8] |
*Note: This reaction was performed on 3,4,5-trichloropyridazine, demonstrating preferential substitution at the 4-position.[2][7] **Note: This reaction was performed on 3,6-dichloropyridazine.[8]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, offering a broader scope of functionalization than classical SNAr reactions.
The Suzuki-Miyaura coupling enables the introduction of aryl, heteroaryl, or vinyl groups. The regioselectivity is highly dependent on the catalyst, ligand, and reaction conditions. For dichloropyridazines, selective mono-arylation can be achieved. While C4-selective coupling is generally favored, ligand choice can sometimes invert this selectivity.[9]
Quantitative Data for Suzuki-Miyaura Coupling: Specific data for this compound is limited. The table includes data for related dichloropyridazines to illustrate typical conditions and outcomes.
| Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Major Product Position | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 110 | C4 (on 2,4-dichloropyrimidine) | 71 | |
| 2-Fluoro-5-bromo-3-pyridine boronic acid | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | 1,4-Dioxane | - | C3 (on 3,5-dichloropyridazine) | Major isomer | [10] |
| 4-Aminophenyl pinnacolato boronate | PdCl₂(dppf) | dppf | Na₂CO₃ | DME/H₂O | - | C4 (on 3-cyano-2,4-dichloropyridine) | ~2:1 ratio C4:C2 | [11] |
The Sonogashira coupling is used to introduce alkyne moieties. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. Regioselectivity can often be controlled by the choice of catalyst and ligands.[12][13][14]
Quantitative Data for Sonogashira Coupling: Specific data for this compound is limited. The table includes data for related dihaloheterocycles.
| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Major Product Position | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 65 | C2 (on 2,8-diiodopurine) | - | [12] |
| Various terminal alkynes | Pd(dba)₂/PPh₃ | - | - | - | - | C6 (on 4,6-dichloro-2-pyrone) | Good | [15] |
The Buchwald-Hartwig amination allows for the formation of C-N bonds with a wide range of primary and secondary amines under milder conditions than traditional SNAr reactions. The regioselectivity can be controlled by the choice of ligand and reaction conditions.[10][16]
Quantitative Data for Buchwald-Hartwig Amination: Specific data for this compound is limited. The table includes data for related dihaloheterocycles.
| Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Major Product Position | Yield (%) | Reference |
| Aniline | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 (MW) | C2 (on 2-bromo-13α-estrone) | High | |
| Aliphatic secondary amines | Pd(dba)₂ | tBuDavePhos | LiHMDS | Xylene | 160 (MW) | C4 (on 4-bromo-1-tritylpyrazole) | Good | [17] |
| Anilines | Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | 100 | C2 (on 2,4-dichloropyridine) | 20:1 to 50:1 C2:C4 | [16] |
Experimental Protocols
The following are general protocols that can be adapted for the regioselective functionalization of this compound. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, or dioxane) is added the amine (1.0-1.2 eq.) and a base (e.g., K₂CO₃, Et₃N, 1.5-2.0 eq.) if the amine is used as its salt.
-
The reaction mixture is stirred at a temperature ranging from room temperature to reflux (typically 80-120 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 3-chloro-4-aminopyridazine derivative.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling (Microwave-Assisted)
-
In a microwave vial, this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, 2.0-3.0 eq.) are combined.
-
A mixture of a solvent (e.g., 1,4-dioxane, DME, toluene) and water (typically in a 4:1 to 10:1 ratio) is added.
-
The vial is sealed and placed in a microwave reactor. The mixture is irradiated at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes).
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The organic layer is washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the 3-chloro-4-arylpyridazine.
Protocol 3: General Procedure for Sonogashira Coupling
-
To a degassed solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF, DMF, or a mixture with an amine base like Et₃N) is added the terminal alkyne (1.1-1.5 eq.).
-
A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%) are added under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at room temperature or heated (e.g., 50-80 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
The reaction is quenched with aqueous ammonium chloride, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography provides the desired 3-chloro-4-alkynylpyridazine.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube under an inert atmosphere are added the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., Xantphos, BINAP, 1.1-1.5 eq. relative to Pd), and a base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu, 1.4-2.0 eq.).
-
This compound (1.0 eq.) and the amine (1.0-1.2 eq.) are added, followed by an anhydrous, degassed solvent (e.g., toluene, dioxane).
-
The tube is sealed, and the mixture is heated with vigorous stirring (typically 80-110 °C) until the reaction is complete.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried, and concentrated.
-
The crude product is purified by column chromatography to give the desired 3-chloro-4-aminopyridazine derivative.
General Workflow for Palladium-Catalyzed Cross-Coupling:
Caption: General experimental workflow for Pd-catalyzed cross-coupling reactions.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of a wide array of functionalized pyridazine derivatives with significant potential in drug discovery. The regioselectivity of its functionalization can be controlled through the careful selection of reaction conditions, including the choice of nucleophile, catalyst, ligand, base, and solvent. The protocols and data presented herein provide a comprehensive guide for researchers to explore the chemical space of pyridazine derivatives and to develop novel therapeutic agents targeting key signaling pathways. Further optimization of the provided general protocols for specific substrates is encouraged to achieve the desired regioselectivity and yield.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. 3,5-dichloropyridazin-4-amine synthesis - chemicalbook [chemicalbook.com]
- 8. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,4-Dichloropyridazine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its significant role in the development of potent and selective kinase inhibitors. Its ability to form crucial hydrogen bond interactions within the ATP-binding site of various kinases makes it an attractive core for designing novel therapeutic agents. Among the various pyridazine precursors, 3,4-dichloropyridazine offers a versatile platform for the synthesis of 3,4-disubstituted pyridazine derivatives, allowing for the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR). This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, targeting key enzymes in cellular signaling pathways.
Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic route for the functionalization of this compound is through sequential nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridazine ring, further enhanced by the two chloro-substituents, facilitates the displacement of the chloride ions by a variety of nucleophiles. The two chlorine atoms exhibit differential reactivity, allowing for selective and sequential substitution, which is crucial for building molecular complexity.
General Experimental Workflow for SNAr on this compound
Caption: General workflow for the synthesis of 3,4-disubstituted pyridazine kinase inhibitors.
Experimental Protocols
Protocol 1: Mono-substitution of this compound with an Amine Nucleophile
This protocol describes a general procedure for the selective mono-amination of this compound.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, benzylamine)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidone (NMP)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., DMF or NMP).
-
Add the amine nucleophile (1.0-1.2 eq) to the solution.
-
Add the base (e.g., DIPEA, 1.5-2.0 eq or K₂CO₃, 2.0-3.0 eq) to the stirred solution.
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 3-chloro-4-aminopyridazine derivative.
Protocol 2: Second Substitution to Synthesize a 3,4-Disubstituted Pyridazine
This protocol outlines the subsequent reaction to introduce a second substituent.
Materials:
-
3-Chloro-4-substituted-pyridazine (from Protocol 1)
-
Second nucleophile (e.g., another amine, thiol, or alcohol)
-
Appropriate base (e.g., DIPEA, NaH, K₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, THF, DMF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
TLC plates and developing chamber
-
Silica gel for column chromatography or recrystallization solvents
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the 3-chloro-4-substituted-pyridazine (1.0 eq) in a suitable anhydrous solvent.
-
Add the second nucleophile (1.1-1.5 eq) and the appropriate base (1.5-2.5 eq).
-
Heat the reaction mixture, with the temperature ranging from 100 °C to 150 °C, depending on the nucleophile's reactivity. Microwave irradiation can also be employed to accelerate the reaction.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final 3,4-disubstituted pyridazine kinase inhibitor.
Data Presentation: Pyridazine-Based Kinase Inhibitors
While specific examples of kinase inhibitors derived directly from this compound are less prevalent in publicly available literature, the broader class of disubstituted pyridazines has shown significant activity against various kinases. The following table summarizes the inhibitory activities of some representative pyridazine-based kinase inhibitors.
| Compound ID | Pyridazine Core | Target Kinase | IC₅₀ (nM) | Reference |
| 11m | 3,6-Disubstituted | CDK2 | 20.1 | [1] |
| 11l | 3,6-Disubstituted | CDK2 | 55.6 | [1] |
| 11h | 3,6-Disubstituted | CDK2 | 43.8 | [1] |
| 11e | 3,6-Disubstituted | CDK2 | 151 | [1] |
| Compound 8 | Pyrazolo[3,4-d]pyridazinone | BTK | 2.1 | [2] |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | BTK | 2.0 | [2] |
| Compound 9e | 3,6-Disubstituted | JNK1 | (Inhibits) | [3] |
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the signaling pathways in which some of the targeted kinases by pyridazine derivatives play a crucial role.
Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway
CDK2 is a key regulator of cell cycle progression, particularly at the G1/S transition.[4][5] Its inhibition can lead to cell cycle arrest and apoptosis, making it an attractive target for cancer therapy.[1][6]
Caption: Inhibition of the CDK2 signaling pathway by a pyridazine-based inhibitor.
Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase 1A (DYRK1A) Signaling Pathway
DYRK1A is implicated in various cellular processes, including cell proliferation, differentiation, and apoptosis.[7][8] Its dysregulation is associated with several diseases, including Down syndrome and certain cancers.[9]
Caption: DYRK1A signaling and its potential inhibition.
FER Tyrosine Kinase Signaling Pathway
FER is a non-receptor tyrosine kinase involved in signaling pathways that regulate cell adhesion, migration, and proliferation.[10][11] It can be activated by various growth factor receptors, such as EGFR.[12]
Caption: The role of FER kinase in the EGFR signaling pathway and its inhibition.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The straightforward functionalization through nucleophilic aromatic substitution allows for the generation of diverse libraries of 3,4-disubstituted pyridazine derivatives. The pyridazine core has been successfully incorporated into inhibitors targeting a range of kinases implicated in oncology and other diseases. The provided protocols and data serve as a foundational guide for researchers in the design and synthesis of next-generation pyridazine-based kinase inhibitors. Further exploration of the chemical space around the 3,4-disubstituted pyridazine scaffold holds significant promise for the discovery of new and effective therapeutic agents.
References
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dyrk1A Positively Stimulates ASK1-JNK Signaling Pathway during Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DYRK1A: a down syndrome-related dual protein kinase with a versatile role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DYRK1A - Wikipedia [en.wikipedia.org]
- 10. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 11. FER (gene) - Wikipedia [en.wikipedia.org]
- 12. pnas.org [pnas.org]
Preparation of Aminopyridazines from 3,4-Dichloropyridazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of aminopyridazines from 3,4-dichloropyridazine. Aminopyridazines are a significant class of heterocyclic compounds widely utilized as key intermediates in the development of pharmaceuticals and agrochemicals. Their synthesis via nucleophilic aromatic substitution (SNAr) on dichloropyridazines is a fundamental and versatile method. While direct and detailed literature on the amination of this compound is limited, this guide infers effective protocols based on well-established procedures for analogous dichlorinated pyridazines and the fundamental principles of SNAr on electron-deficient heteroaromatic systems.
Introduction to Nucleophilic Aromatic Substitution on Pyridazines
The pyridazine ring is an electron-deficient system, which makes it susceptible to nucleophilic attack. The presence of two chlorine atoms in this compound further activates the ring for SNAr reactions. The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic species. The stability of this intermediate dictates the regioselectivity of the substitution. In pyridazine systems, positions ortho and para to the ring nitrogens are generally more reactive towards nucleophiles, as the electronegative nitrogen atoms can effectively stabilize the negative charge of the Meisenheimer complex through resonance.[1][2]
For this compound, both the C3 and C4 positions are activated by the adjacent nitrogen atoms. The regioselectivity of the initial substitution may lead to a mixture of products, namely 3-amino-4-chloropyridazine and 4-amino-3-chloropyridazine. The precise ratio of these products can be influenced by factors such as the nature of the amine nucleophile, the solvent, and the reaction temperature. Subsequent substitution under more forcing conditions can lead to the formation of 3,4-diaminopyridazine.
Experimental Protocols
The following protocols are based on analogous reactions reported for other dichloropyridazines and represent robust starting points for the synthesis of aminopyridazines from this compound. Optimization of these conditions may be necessary to achieve desired yields and selectivity.
Protocol 1: Synthesis of Mono-aminopyridazines (e.g., 3-Amino-4-chloropyridazine)
This protocol aims for the monosubstitution of a chlorine atom with an amino group using ammonia as the nucleophile.
Reaction Scheme:
Caption: Reaction pathway for the mono-amination of this compound.
Materials:
-
This compound
-
Aqueous ammonia (28-30%)
-
Ethanol or other suitable solvent (e.g., n-butanol, DMF)
-
Glass pressure vessel or sealed tube
Procedure:
-
In a glass pressure vessel, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of starting material).
-
Add aqueous ammonia (3.0-5.0 eq).
-
Seal the vessel and heat the reaction mixture to 120-150 °C for 4-12 hours. The reaction progress should be monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Expected Outcome:
This reaction is expected to yield a mixture of 3-amino-4-chloropyridazine and 4-amino-3-chloropyridazine. The separation of these isomers may be achieved by fractional crystallization or chromatography.
Protocol 2: Synthesis of 3,4-Diaminopyridazine
This protocol describes the disubstitution of both chlorine atoms to yield 3,4-diaminopyridazine. This typically requires more forcing conditions or a more reactive amine source.
Reaction Scheme:
References
Application Notes and Protocols: Synthesis of Pyridazinone Derivatives from 3,4-Dichloropyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazinone scaffolds are privileged heterocyclic motifs frequently found in pharmacologically active compounds. Their derivatives are known to exhibit a wide range of biological activities, including anticancer, cardiovascular, anti-inflammatory, and antimicrobial effects. A key area of interest is their role as kinase inhibitors in targeted cancer therapy, particularly against enzymes like Fibroblast Growth Factor Receptors (FGFR) and Bruton's Tyrosine Kinase (BTK).
This document provides detailed protocols for the synthesis of pyridazinone derivatives starting from the commercially available building block, 3,4-dichloropyridazine. The strategy involves a two-step process: (i) regioselective formation of the core 4-chloro-2(1H)-pyridazinone intermediate via nucleophilic aromatic substitution (SNAr), and (ii) subsequent derivatization at the C4 position using palladium-catalyzed Suzuki-Miyaura cross-coupling.
Overall Synthetic Workflow
The synthesis proceeds through a logical and modular two-stage process. The first stage establishes the pyridazinone core, and the second stage allows for the introduction of diverse chemical functionalities, enabling the creation of compound libraries for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-2(1H)-pyridazinone (Intermediate)
This protocol describes the regioselective conversion of this compound to the key pyridazinone intermediate. The reaction proceeds via a nucleophilic aromatic substitution (SNAr). Generally, in electron-deficient systems like pyridazines, the position para to a ring nitrogen (C4) is more activated towards nucleophilic attack than the meta position (C3). This protocol utilizes sodium methoxide for a regioselective methoxylation at C4, followed by demethylation to yield the pyridazinone.
Materials and Equipment:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.). Add anhydrous methanol to form a 0.5 M solution.
-
Nucleophilic Substitution: Cool the solution to 0 °C in an ice bath. Add sodium methoxide (1.1 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
Acidic Hydrolysis (Demethylation): Upon completion, cool the reaction mixture back to 0 °C and slowly add concentrated hydrochloric acid (2.0 eq.). Attach a reflux condenser and heat the mixture to 60-70 °C for 2-3 hours to effect demethylation.
-
Workup: Cool the mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield 4-chloro-2(1H)-pyridazinone as a solid.
| Parameter | Value |
| Reactant Scale | 10 mmol (1.49 g) |
| Nucleophile | Sodium Methoxide |
| Stoichiometry | 1.1 eq. NaOMe |
| Solvent | Methanol (anhydrous) |
| Temperature | 0 °C to RT (Substitution) |
| Reaction Time | 4-6 h (Substitution) |
| Hydrolysis | Conc. HCl, 60-70 °C, 2-3 h |
| Typical Yield | 70-85% |
Protocol 2: Synthesis of 4-Aryl-2(1H)-pyridazinone Derivatives via Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of the 4-chloro-2(1H)-pyridazinone intermediate with various arylboronic acids to generate a library of C4-functionalized pyridazinone derivatives.
Materials and Equipment:
-
4-Chloro-2(1H)-pyridazinone (Intermediate from Protocol 1)
-
Arylboronic acid (e.g., Phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄)
-
Solvent system (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial, add 4-chloro-2(1H)-pyridazinone (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., Na₂CO₃, 2.0 eq.).
-
Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the flask. Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe to achieve a final concentration of approximately 0.2 M with respect to the starting pyridazinone.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL for a 1 mmol scale reaction).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (using a hexane:ethyl acetate gradient) or by recrystallization to obtain the pure 4-aryl-2(1H)-pyridazinone derivative.
| Parameter | Value |
| Substrate | 4-Chloro-2(1H)-pyridazinone |
| Coupling Partner | Arylboronic Acid (1.2 eq.) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ (2.0 eq.) |
| Solvent | 1,4-Dioxane / H₂O (4:1) |
| Temperature | 80-100 °C |
| Reaction Time | 6-12 h |
| Typical Yield | 65-95% (substrate dependent) |
Biological Context and Signaling Pathway Visualization
Pyridazinone derivatives have been successfully developed as potent and selective inhibitors of protein kinases involved in cancer cell signaling. One such critical pathway is the Bruton's Tyrosine Kinase (BTK) signaling cascade, which is essential for B-cell proliferation and survival.[1][2][3][4][5] Aberrant BTK signaling is a hallmark of various B-cell malignancies. The diagram below illustrates a simplified BTK signaling pathway, a common target for pyridazinone-based inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dichloropyridazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 3,4-Dichloropyridazine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, following a common three-step synthetic route.
dot
Caption: Troubleshooting Decision Tree for this compound Synthesis.
Issue 1: Low Yield in the First Step (Formation of Compound 2)
-
Question: My yield of Compound 2 is significantly lower than the reported ~92%. What could be the cause?
-
Answer:
-
Purity of Starting Materials: Ensure that the starting material (Compound 1) is of high purity. Impurities can interfere with the condensation reaction.
-
Reagent Quality: Use fresh, high-quality hydrazine hydrate. Old or degraded hydrazine hydrate can lead to incomplete reactions and lower yields.
-
Reaction Time and Temperature: The reaction should be stirred at room temperature for at least 6 hours to ensure completion. If the reaction is sluggish, a slight increase in temperature (e.g., to 30-40°C) can be beneficial, but be cautious of potential side reactions at higher temperatures.
-
Stoichiometry: A slight excess of hydrazine hydrate (1.1 equivalents) is recommended to drive the reaction to completion.[1]
-
Issue 2: Incomplete Oxidation in the Second Step (Formation of Compound 3)
-
Question: The oxidation of Compound 2 to Compound 3 is not going to completion, resulting in a low yield (~37.5%). How can I improve this?
-
Answer:
-
Manganese Dioxide (MnO₂) Quality: The activity of MnO₂ is crucial for this oxidation. Use freshly activated MnO₂ for the best results. The quality and age of the reagent can significantly impact the reaction's efficiency.
-
Molar Ratio of MnO₂: A significant molar excess of MnO₂ is necessary for this heterogeneous reaction. A molar ratio of 4:1 (MnO₂ to Compound 2) has been shown to provide the highest yield.[1]
-
Reaction Heterogeneity: This is a solid-liquid phase reaction. Ensure vigorous and efficient stirring to maximize the surface area contact between the reactants.
-
Reaction Time: An extended reaction time of 8 hours at room temperature is recommended for this step to proceed to completion.[1]
-
Issue 3: Low Yield and/or Dark Product in the Final Chlorination Step (Formation of this compound)
-
Question: The final chlorination step with phosphorus oxychloride (POCl₃) gives a low yield and a dark-colored crude product that is difficult to purify. What are the likely causes and solutions?
-
Answer:
-
Moisture Contamination: POCl₃ reacts violently with water. Ensure all glassware is thoroughly dried before use. Any moisture can lead to the formation of phosphoric acid and other byproducts, which can cause charring and reduce the yield.
-
Temperature Control: The reaction should be heated to reflux at 80°C for 3 hours.[1] Overheating can lead to decomposition and the formation of tarry byproducts.
-
Quenching Procedure: The quenching of excess POCl₃ is highly exothermic. The reaction mixture must be cooled to room temperature and then poured slowly into a vigorously stirred mixture of ice and water, or an ice-cold sodium bicarbonate solution.[1] Improper quenching can lead to localized heating and degradation of the product.
-
Purification: The crude product often requires purification by column chromatography to remove phosphorus-containing byproducts and other impurities.[1] A gradient elution with ethyl acetate and hexanes is a good starting point.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the overall expected yield for the three-step synthesis of this compound?
-
A1: Based on the optimized protocol, the overall yield is approximately 22-25%, calculated from the yields of each step (Step 1: ~92%, Step 2: ~37.5%, Step 3: ~64%).[1]
-
-
Q2: Can I use a different solvent for the final chlorination step?
-
A2: While the protocol specifies isopropanol or acetonitrile, other inert, high-boiling point solvents could potentially be used. However, any change in solvent would require re-optimization of the reaction conditions (temperature and time).
-
-
Q3: How do I monitor the progress of each reaction step?
-
A3: Thin Layer Chromatography (TLC) is a suitable method for monitoring the progress of all three steps.[1] For TLC, use a suitable eluent system (e.g., ethyl acetate/hexanes) and visualize the spots under UV light.
-
-
Q4: Are there any specific safety precautions I should take?
-
A4: Yes. Hydrazine hydrate is toxic and corrosive. Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
-
Q5: My final product shows extra peaks in the ¹H NMR spectrum. What could they be?
-
A5: Extra peaks could indicate the presence of unreacted starting material (Compound 3), partially chlorinated byproducts, or residual solvent from the purification process. Comparison with the provided ¹H NMR data for the pure compounds can aid in identification.[1]
-
Data Presentation
Table 1: Optimized Reaction Conditions for the Synthesis of this compound and Intermediates
| Step | Reactants (Molar Ratio) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Compound 1 : Hydrazine Hydrate (1 : 1.1) | Isopropanol | 25-30 | 6 | ~92 |
| 2 | Compound 2 : MnO₂ (1 : 4) | Tetrahydrofuran | 25 | 8 | ~37.5 |
| 3 | Compound 3 : POCl₃ (1 : 2.5) | Acetonitrile | 80 (Reflux) | 3 | ~64 |
Data sourced from patent CN104211644A.[1]
Experimental Protocols
Step 1: Synthesis of Compound 2
-
Dissolve Compound 1 (100g, 0.61 mol) in isopropanol (800 ml) in a suitable reaction vessel.
-
Slowly add 80% hydrazine hydrate (33.5g, 0.67 mol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction completion using TLC.
-
Upon completion, filter the reaction solution.
-
Wash the collected solid product twice with ethyl acetate (150 ml).
-
Dry the product to obtain Compound 2 (yield ~92%).
Step 2: Synthesis of Compound 3
-
Add Compound 2 (90g, 0.56 mol) to tetrahydrofuran (900 ml) in a reaction flask.
-
Add manganese dioxide (195g, 2.24 mol) to the suspension.
-
Stir the mixture vigorously at 25°C for 8 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
Once complete, filter the reaction mixture to remove the MnO₂.
-
Wash the filter cake with tetrahydrofuran.
-
Concentrate the filtrate under reduced pressure to obtain the crude Compound 3.
-
The crude product can be used in the next step without further purification (yield ~37.5%).[1]
Step 3: Synthesis of this compound (Compound 4)
-
Add Compound 3 (25g, 0.19 mol) to acetonitrile (200 ml) in a round-bottom flask equipped with a reflux condenser.
-
Carefully add phosphorus oxychloride (73g, 0.48 mol) to the mixture.
-
Heat the reaction mixture to reflux (80°C) and maintain for 3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into ice-cold water (200 ml) with vigorous stirring.
-
Neutralize the solution by adding sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer twice with ethyl acetate (300 ml).
-
Combine the organic layers and wash with saturated aqueous sodium chloride solution (400 ml).
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound (yield ~64%).[1]
dot
Caption: Experimental Workflow for this compound Synthesis.
References
Technical Support Center: Purification of Crude 3,4-Dichloropyridazine by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3,4-Dichloropyridazine via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
Issue 1: Low or No Crystal Yield
| Potential Cause | Troubleshooting Step |
| Excessive Solvent Use: The concentration of this compound in the solution is too low to achieve supersaturation upon cooling. | Gently heat the solution to evaporate a portion of the solvent. Allow the concentrated solution to cool slowly. To prevent this, always use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Inappropriate Solvent Choice: The compound is too soluble in the chosen solvent, even at low temperatures. | If crystals do not form even after significant solvent evaporation and cooling, recover the product by fully evaporating the solvent and attempt recrystallization with a less polar solvent. Based on data for similar compounds, consider solvents like hexane or mixed solvent systems. |
| Premature Crystallization: The compound crystallizes too early, for instance, during hot filtration. | Add a small amount of extra hot solvent before filtration to ensure the compound remains dissolved. The excess solvent can be evaporated before the cooling stage. |
| Rapid Cooling: Fast cooling can lead to the formation of very small crystals or an oil, which are difficult to filter and may trap impurities. | Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. Once at room temperature, further cooling in an ice bath can maximize yield. |
Issue 2: Oiling Out Instead of Crystallization
| Potential Cause | Troubleshooting Step |
| High Impurity Level: Significant amounts of impurities can lower the melting point of the mixture, causing it to separate as an oil. | Consider pre-purification steps such as a column chromatography flush if the crude product is visibly very impure. Alternatively, add a small amount of a solvent in which the impurities are highly soluble but the product is not, to try and "wash" the oil into crystallizing. |
| Solution is Too Concentrated: The compound is coming out of solution at a temperature above its melting point. | Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the concentration slightly. Allow the solution to cool more slowly. |
| Inappropriate Solvent: The chosen solvent may promote oiling out for this specific compound. | Experiment with a different solvent or a mixed solvent system. For instance, dissolving the crude product in a minimal amount of a good solvent (e.g., ethanol) and then slowly adding a poor solvent (e.g., water or hexane) until turbidity is observed can sometimes induce crystallization. |
Issue 3: Poor Crystal Quality or Discoloration
| Potential Cause | Troubleshooting Step |
| Colored Impurities Present: The crude material contains colored byproducts from the synthesis. | Add a small amount of activated charcoal to the hot solution before filtration. Boil for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| Rapid Crystal Growth: Fast crystallization can trap solvent and impurities within the crystal lattice. | Ensure a slow cooling rate. If crystals form too quickly, reheat the solution, add a small amount of extra solvent, and allow it to cool more slowly. |
| Incomplete Washing: Residual mother liquor on the crystal surface contains impurities. | After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities. Ensure the wash solvent is cold to minimize dissolution of the product. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
Q2: My crude this compound is a dark, oily solid. Can I still use recrystallization?
A2: Yes, but it may require some pre-treatment. If the material is very impure, a preliminary purification by passing it through a short plug of silica gel with a non-polar solvent might be beneficial to remove baseline impurities. For discoloration, treatment with activated charcoal during the recrystallization process is recommended. If oiling out is a persistent issue, refer to the troubleshooting guide above.
Q3: How can I induce crystallization if my solution remains clear upon cooling?
A3: This is likely due to a supersaturated solution. You can try the following techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled solution to act as a template for crystal formation.
-
Concentration: If the above methods fail, it is likely that too much solvent was used. Reheat the solution to evaporate some of the solvent and then allow it to cool again.
Q4: What is a typical recovery yield for the recrystallization of this compound?
A4: A typical recovery yield for a well-optimized recrystallization process is generally in the range of 70-90%. However, this can be significantly influenced by the purity of the crude material and the choice of solvent. For a highly impure starting material, a lower yield might be acceptable in exchange for a significant increase in purity.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of crude this compound. The choice of solvent is critical and should be determined through preliminary solubility tests. Based on data for analogous compounds, a mixed solvent system of ethanol and water is suggested here as a starting point.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection (Preliminary Test):
-
Place a small amount (e.g., 20-30 mg) of crude this compound into a small test tube.
-
Add the chosen solvent (e.g., ethanol) dropwise at room temperature. Observe the solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently. A good solvent will dissolve the compound when hot but not at room temperature.
-
If using a mixed solvent system, dissolve the compound in a minimal amount of the "good" solvent (e.g., ethanol) and then add the "poor" solvent (e.g., water) dropwise until a persistent cloudiness is observed.
-
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of the "good" solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring.
-
Continue adding the hot solvent portion-wise until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (e.g., a spatula tip).
-
Bring the solution back to a gentle boil for a few minutes.
-
-
Hot Filtration:
-
If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the clean, hot flask.
-
-
Crystallization:
-
If a mixed solvent system is used, add the "poor" solvent (e.g., hot water) dropwise to the hot filtrate until the solution becomes slightly turbid. Then add a few drops of the "good" solvent (e.g., ethanol) until the solution is clear again.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent (the same solvent or solvent mixture used for recrystallization).
-
Continue to draw air through the crystals on the filter for several minutes to help dry them.
-
-
Drying:
-
Transfer the crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a low temperature can be used.
-
Data Presentation
Table 1: Inferred Solubility of this compound in Common Solvents
Disclaimer: The following data is inferred from the solubility of structurally similar compounds, such as 4-Amino-3,6-dichloropyridazine, and general principles of solubility.[2][3] Experimental verification is highly recommended.
| Solvent | Polarity | Expected Solubility (Cold) | Expected Solubility (Hot) |
| Hexane | Non-polar | Low | Moderate |
| Toluene | Non-polar | Low | High |
| Ethyl Acetate | Polar aprotic | Moderate | High |
| Acetone | Polar aprotic | Moderate | High |
| Ethanol | Polar protic | Moderate | Very High |
| Methanol | Polar protic | High | Very High |
| Water | Polar protic | Very Low | Low |
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of 3,4-Dichloropyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-dichloropyridazine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
Question 1: My reaction to synthesize this compound resulted in a low yield and a complex mixture of products. What are the likely side reactions?
Answer:
Low yields and product mixtures in the synthesis of this compound, typically prepared from a pyridazinedione precursor with a chlorinating agent like phosphorus oxychloride (POCl₃), can be attributed to several side reactions. The most common of these include incomplete chlorination, formation of phosphorylated intermediates, and over-chlorination.
-
Incomplete Chlorination: This is a frequent issue where one of the hydroxyl groups on the pyridazinedione precursor is not substituted by a chlorine atom. This results in the formation of monochloro-hydroxypyridazine isomers as significant impurities. The reaction may stall at this intermediate stage due to insufficient reactivity or non-optimal reaction conditions.
-
Formation of Phosphorylated Intermediates: When using phosphorus oxychloride, the reaction proceeds through the formation of a pyridazinyl dichlorophosphate intermediate. If this intermediate is not fully converted to the final product, it can persist in the reaction mixture and may be hydrolyzed back to the starting material or other byproducts during workup.
-
Over-chlorination: While less common for the pyridazine ring itself, harsh reaction conditions or the presence of activating groups could potentially lead to the formation of trichloropyridazine derivatives, although this is more prevalent in pyridine synthesis.
-
Hydrolysis: The dichloropyridazine product can be sensitive to hydrolysis, especially under acidic or basic conditions during workup, reverting to a monochloro-hydroxypyridazine.
Question 2: How can I minimize the formation of the monochloro-hydroxypyridazine byproduct?
Answer:
The formation of monochloro-hydroxypyridazine is often a result of incomplete reaction. To drive the reaction to completion and maximize the yield of the desired this compound, consider the following troubleshooting steps:
-
Reaction Temperature and Time: Ensure the reaction is heated at a sufficiently high temperature and for an adequate duration. For the chlorination of pyridazinediones with POCl₃, refluxing for several hours is common. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Stoichiometry of the Chlorinating Agent: An excess of the chlorinating agent, such as phosphorus oxychloride, is often used to ensure complete conversion. A molar ratio of at least 2.5 equivalents of POCl₃ to the pyridazinedione precursor is recommended.
-
Purity of Starting Materials: Ensure your pyridazinedione starting material is dry and free of impurities, as these can interfere with the reaction.
Question 3: My final product is contaminated with phosphorus-containing impurities. How can I avoid this and purify my product?
Answer:
Phosphorus-containing impurities typically arise from the pyridazinyl dichlorophosphate intermediate or residual phosphorus oxychloride. To address this:
-
Quenching: Carefully quench the reaction mixture by slowly adding it to ice water. This will hydrolyze the excess POCl₃ and phosphorus-containing intermediates. It is crucial to perform this step at a low temperature to control the exothermic reaction.
-
Extraction and Washing: After quenching, extract the product into a suitable organic solvent. Wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to neutralize any remaining acidic impurities.
-
Purification: Column chromatography is an effective method for removing polar, phosphorus-containing byproducts. A silica gel column with a gradient of ethyl acetate in hexane is a good starting point for purification.
Frequently Asked Questions (FAQs)
FAQ 1: What is a typical experimental protocol for the synthesis of this compound?
Answer:
A representative protocol for the synthesis of this compound involves the chlorination of a suitable pyridazinedione precursor with phosphorus oxychloride.[1]
Experimental Protocol: Chlorination of 3,4-Pyridazinedione
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1 equivalent of 3,4-pyridazinedione.
-
Addition of Chlorinating Agent: Carefully add 2.5 to 3.0 equivalents of phosphorus oxychloride (POCl₃) to the flask. The reaction is typically performed neat or in a high-boiling inert solvent.
-
Reaction: Heat the mixture to reflux (approximately 80-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker of crushed ice.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a solid base like sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.
FAQ 2: How do I choose the right chlorinating agent for my synthesis?
Answer:
Phosphorus oxychloride (POCl₃) is the most common and effective chlorinating agent for converting hydroxypyridazines to their chloro-derivatives. Other reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) can also be used, but POCl₃ often gives cleaner reactions and is easier to handle. The choice may depend on the specific substrate and the desired reaction conditions.
FAQ 3: What are the key safety precautions when working with phosphorus oxychloride?
Answer:
Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that all glassware is dry before use. When quenching the reaction, add the reaction mixture to ice slowly and cautiously to control the exothermic reaction and the release of HCl gas.
Data Presentation
The following table summarizes the impact of key reaction parameters on the synthesis of dichloropyridazines, based on typical outcomes in related heterocyclic chlorinations.
| Parameter | Condition | Expected Outcome on Main Product Yield | Potential Side Reactions to Monitor |
| Temperature | Too Low (< 80 °C) | Low | Incomplete chlorination (monochloro byproduct) |
| Optimal (80-110 °C) | High | Minimal side reactions | |
| Too High (> 120 °C) | May Decrease | Potential for over-chlorination or degradation | |
| Reaction Time | Too Short (< 3 hours) | Low | Incomplete chlorination |
| Optimal (3-5 hours) | High | Minimal side reactions | |
| Too Long (> 6 hours) | No significant increase | Increased risk of side product formation | |
| POCl₃ Stoichiometry | Insufficient (< 2 eq.) | Low | Incomplete chlorination |
| Optimal (2.5-3 eq.) | High | Minimal side reactions | |
| Excessive (> 4 eq.) | High | More vigorous quench, potential for more byproducts |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Side Reactions
Caption: A troubleshooting decision tree for addressing common side reactions.
References
Troubleshooting low yield in Suzuki coupling of 3,4-Dichloropyridazine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the Suzuki coupling of 3,4-dichloropyridazine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is my Suzuki coupling of this compound resulting in a low yield or no product?
Answer: Low yields with this compound are common due to the electron-deficient nature of the pyridazine ring and the lower reactivity of aryl chlorides compared to bromides or iodides.[1][2] The strong carbon-chlorine (C-Cl) bond makes the initial oxidative addition step of the catalytic cycle more challenging.[1] A systematic evaluation of your reaction components is crucial.
Troubleshooting Steps:
-
Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2] Switching to a more active catalyst system is often necessary.
-
Base Selection: The base is critical for activating the boronic acid for transmetalation. Its strength and solubility can significantly impact the reaction outcome.
-
Recommendation: Screen strong, non-nucleophilic inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices for challenging couplings.[2]
-
-
Solvent System: The solvent must effectively solubilize the reactants and facilitate the catalytic cycle.
-
Recommendation: A mixture of an organic solvent and water, such as 1,4-dioxane/water, toluene/water, or THF/water, is often optimal.[2]
-
-
Reaction Temperature: Chlorinated heteroarenes often require higher temperatures to react efficiently.
-
Recommendation: If the reaction is sluggish, consider increasing the temperature in increments of 10-20 °C, typically in the range of 80-120 °C. Microwave irradiation can also be effective in reducing reaction times and improving yields.[4]
-
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.
-
Recommendation: Ensure all solvents are thoroughly degassed and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.[1]
-
Question 2: I am observing significant side products in my reaction. What are they and how can I minimize them?
Answer: The most common side reactions in Suzuki couplings, especially with electron-deficient substrates, are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, resulting in the formation of an arene byproduct instead of the desired coupled product.[1] Electron-deficient boronic acids are particularly susceptible to this side reaction.[1][5]
-
Minimization Strategies:
-
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This can be promoted by the presence of oxygen or issues with the catalyst's activity.
-
Minimization Strategies:
-
Ensure a thoroughly deoxygenated reaction environment.
-
Optimize the catalyst and ligand system to ensure efficient transmetalation.
-
-
-
Dehalogenation: The replacement of a chlorine atom with hydrogen can also occur.
Below is a troubleshooting workflow to address low yields and side reactions:
Question 3: Which chlorine atom on this compound is expected to react first (regioselectivity)?
Answer: While specific literature for the Suzuki coupling of this compound is scarce, general trends for dihalo-N-heteroarenes can provide guidance.[6] The regioselectivity is often influenced by electronic and steric factors, as well as the specific catalyst and ligand system employed. For other dichloropyridazine isomers, such as 3,5-dichloropyridazine, the regioselectivity has been shown to be ligand-dependent.[6][7][8] For instance, electron-deficient bidentate ligands like dppf can favor reaction at the C3 position, while electron-rich monodentate ligands like QPhos can direct the coupling to the C5 position.[6][8] Given the electronic nature of the pyridazine ring, it is plausible that one chlorine is more activated than the other, but experimental verification is necessary. A careful screening of ligands may be required to achieve the desired regioselectivity for this compound.
Data Presentation: Optimizing Reaction Components
The following tables summarize hypothetical yields for the Suzuki coupling of this compound with phenylboronic acid, based on typical results for similar challenging chloro-heterocyclic substrates. These tables are intended to guide optimization efforts.
Table 1: Catalyst and Ligand Screening
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | <10 |
| 2 | Pd₂(dba)₃ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 100 | 15 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 75 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 82 |
| 5 | XPhos Pd G3 (2) | - | K₃PO₄ | Dioxane/H₂O | 100 | 88 |
Table 2: Base and Solvent Screening
| Entry | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂/SPhos | Na₂CO₃ | Dioxane/H₂O | 110 | 45 |
| 2 | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/H₂O | 110 | 58 |
| 3 | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane/H₂O | 110 | 85 |
| 4 | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 80 |
| 5 | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 78 |
| 6 | Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 80 | 65 |
Experimental Protocols
The following is a general experimental protocol for the Suzuki coupling of a dichloropyridazine with an arylboronic acid, adapted from procedures for structurally similar chloro-heterocycles.[2][5][9]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely powdered base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling the vessel three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst and ligand. Then, add the degassed solvent system via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
The following diagram illustrates the general experimental workflow:
Signaling Pathways and Logical Relationships
The Suzuki-Miyaura catalytic cycle is central to understanding and troubleshooting this reaction. The diagram below highlights the key steps. For challenging substrates like this compound, the oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Nucleophilic Substitution of 3,4-Dichloropyridazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nucleophilic substitution of 3,4-dichloropyridazine. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a mixture of two mono-substituted isomers. How can I improve the regioselectivity?
A1: The formation of two regioisomers, 3-chloro-4-substituted-pyridazine and 3-substituted-4-chloropyridazine, is a common issue. The regioselectivity of nucleophilic aromatic substitution (SNAr) on this compound is influenced by both electronic and steric factors.
-
Electronic Effects: The relative electrophilicity of the C3 and C4 positions dictates the preferred site of nucleophilic attack. This is influenced by the electron-withdrawing nature of the pyridazine nitrogens. Theoretical studies on similar dichlorinated heterocycles suggest that one position is often more activated than the other.
-
Steric Hindrance: Bulky nucleophiles may preferentially attack the less sterically hindered carbon atom. Similarly, steric hindrance from the nucleophile can influence the approach to the pyridazine ring.
Troubleshooting Steps:
-
Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.
-
Solvent: The polarity of the solvent can influence the stability of the intermediate Meisenheimer complex and affect the reaction pathway. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to less polar (e.g., THF, Dioxane).
-
Nucleophile: If possible, modify the steric bulk of your nucleophile. A less hindered nucleophile might exhibit different selectivity.
Q2: I am observing a significant amount of di-substituted product, even when using one equivalent of the nucleophile. How can I minimize this?
A2: The formation of a 3,4-disubstituted pyridazine is a common byproduct, especially if the mono-substituted product is more reactive than the starting material.
Troubleshooting Steps:
-
Stoichiometry: Use a slight excess of this compound relative to the nucleophile (e.g., 1.1 to 1.2 equivalents).
-
Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile, which disfavors the second substitution.
-
Temperature Control: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. This can help to minimize the over-reaction.
-
Monitoring: Closely monitor the reaction progress by TLC or GC-MS to stop the reaction once the desired mono-substituted product is maximized.
Q3: My reaction is giving a low yield, and I suspect hydrolysis of the starting material. How can I prevent this?
A3: this compound can be susceptible to hydrolysis, especially in the presence of water and a base, leading to the formation of chloropyridazinone byproducts.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Non-Aqueous Base: If a base is required, use a non-hydroxide base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate.
-
Purification of Reagents: Ensure your nucleophile and solvents are free of water.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables illustrate expected trends in byproduct formation based on analogous systems. These are intended for illustrative and comparative purposes to guide experimental design.
Table 1: Hypothetical Influence of Temperature on Regioisomer Ratio
| Temperature (°C) | Desired Isomer (3-Cl, 4-Nu) | Undesired Isomer (3-Nu, 4-Cl) |
| 0 | 85% | 15% |
| 25 (Room Temp) | 70% | 30% |
| 80 | 55% | 45% |
Table 2: Hypothetical Effect of Nucleophile Stoichiometry on Di-substitution
| Equivalents of Nucleophile | Mono-substituted Product | Di-substituted Product |
| 0.9 | 80% | 5% |
| 1.0 | 75% | 15% |
| 1.5 | 40% | 50% |
Experimental Protocols
The following are general, illustrative protocols for common nucleophilic substitution reactions on this compound. Note: These are starting points and may require optimization for specific nucleophiles.
Protocol 1: Mono-amination of this compound
Objective: To synthesize 4-amino-3-chloropyridazine (assuming preferential attack at C4).
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add DIPEA (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the amine (0.95 eq) in anhydrous DMF dropwise over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Mono-alkoxylation of this compound
Objective: To synthesize 3-chloro-4-methoxypyridazine (assuming preferential attack at C4).
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add a solution of sodium methoxide (0.95 eq) in anhydrous methanol.
-
Cool the solution to 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous methanol dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Reaction pathways leading to desired product and common byproducts.
Caption: Troubleshooting workflow for byproduct formation.
Technical Support Center: Improving Regioselectivity of Reactions with 3,4-Dichloropyridazine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-dichloropyridazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted pyridazine derivatives, with a focus on controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselective reactions with this compound?
The main challenge in the functionalization of this compound is controlling the substitution at the C3 versus the C4 position. The two chlorine atoms exhibit different reactivities due to the electronic effects of the pyridazine ring nitrogens. Generally, the C4 position is more activated towards nucleophilic attack than the C3 position.[1] However, achieving high selectivity for one isomer over the other can be difficult, often leading to product mixtures that are challenging to separate.
Q2: What factors influence the regioselectivity of nucleophilic aromatic substitution (SNAr) on this compound?
Several factors can influence the C3/C4 selectivity in SNAr reactions:
-
Nature of the Nucleophile: The type of nucleophile (e.g., amines, alkoxides, thiolates) plays a crucial role. Highly reactive nucleophiles may show lower selectivity, while bulkier nucleophiles might favor the less sterically hindered position.
-
Reaction Conditions: Temperature, solvent, and the presence of a base can significantly impact the regiochemical outcome. For instance, in related dichloropyrimidine systems, the choice of base and solvent has been shown to dramatically alter the isomeric ratio of products.
-
Substituents on the Pyridazine Ring: The presence of other substituents on the pyridazine ring can alter the electronic properties of the C3 and C4 positions, thereby influencing the site of nucleophilic attack.
Q3: How can I favor substitution at the C4 position in SNAr reactions?
Given that the C4 position is electronically more favorable for nucleophilic attack, optimizing conditions to enhance this inherent preference is key.[1] Mild reaction conditions and less reactive nucleophiles may improve selectivity. For instance, in reactions with amines, stepwise addition of the nucleophile at low temperatures can sometimes favor the formation of the 4-substituted product.
Q4: Is it possible to achieve selective substitution at the C3 position?
Achieving selectivity for the C3 position is generally more challenging due to its lower intrinsic reactivity. However, strategies that may favor C3 substitution include:
-
Steric Hindrance: Employing a bulky nucleophile might favor attack at the less sterically hindered C3 position, assuming electronic factors are not overwhelmingly directing to C4.
-
Directed Metalation: In some heterocyclic systems, directed ortho-metalation can be used to functionalize positions adjacent to a directing group. While not a direct SNAr, this strategy can provide access to 3-substituted pyridazines.
-
Catalyst/Ligand Control in Cross-Coupling Reactions: As discussed below, the choice of catalyst and ligand in palladium-catalyzed reactions can sometimes override the inherent electronic preferences of the substrate.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) with Amines
Issue: My reaction of this compound with a primary or secondary amine is producing a mixture of 3-amino-4-chloropyridazine and 4-amino-3-chloropyridazine that is difficult to separate.
Possible Causes and Solutions:
| Cause | Troubleshooting Recommendation |
| High Reactivity of Amine | Use a less nucleophilic amine if possible, or protect the amine to modulate its reactivity. |
| High Reaction Temperature | Perform the reaction at a lower temperature. Start at 0 °C or even -78 °C and slowly warm to room temperature. |
| Strong Base | If a base is used, consider a weaker, non-nucleophilic base. The choice of base can influence the concentration of the deprotonated amine, affecting selectivity. |
| Solvent Effects | The polarity of the solvent can influence the stability of the Meisenheimer intermediate. Screen a range of solvents from polar aprotic (e.g., DMF, DMSO) to non-polar (e.g., toluene, THF). |
Workflow for Optimizing Regioselectivity in Amination:
Caption: Workflow for optimizing C4-selectivity in amination reactions.
Problem 2: Low Yield or Lack of Selectivity in Palladium-Catalyzed Cross-Coupling Reactions
Issue: My Suzuki or Buchwald-Hartwig reaction on this compound is giving low yields of the mono-substituted product, or a mixture of 3- and 4-substituted isomers.
Possible Causes and Solutions:
| Cause | Troubleshooting Recommendation |
| Inappropriate Catalyst/Ligand System | The choice of palladium precursor and phosphine ligand is critical for both reactivity and selectivity. For related dihaloheteroarenes, bulky, electron-rich ligands have been shown to influence regioselectivity. |
| Suboptimal Base | The strength and solubility of the base can affect the outcome. For Suzuki couplings, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are often used. |
| Reaction Temperature and Time | These parameters should be carefully optimized. Higher temperatures can sometimes lead to a loss of selectivity and the formation of di-substituted byproducts. |
| Poor Quality Reagents | Ensure the palladium catalyst is active, the boronic acid/ester is not degraded, and the amine is pure. Solvents should be anhydrous for many cross-coupling reactions. |
Key Ligands and Their Potential Influence on Regioselectivity:
While specific data for this compound is limited, studies on other dihaloazines have shown that ligand choice can invert the "innate" selectivity. For example, in the Suzuki coupling of 3,5-dichloropyridazine, dppf promotes coupling at the expected C3-site, while the bulky monophosphine QPhos favors the unconventional C5-site. Similar ligand-dependent selectivity has been observed for 2,4-dichloropyridines.
Experimental Data Summary (from related systems):
| Substrate | Reaction | Catalyst/Ligand | Major Product | Reference |
| 3,5-Dichloropyridazine | Suzuki | Pd(OAc)₂ / dppf | C3-arylation | --INVALID-LINK-- |
| 3,5-Dichloropyridazine | Suzuki | Pd(OAc)₂ / QPhos | C5-arylation | --INVALID-LINK-- |
| 2,4-Dichloropyridine | Buchwald-Hartwig | Pd(OAc)₂ / XPhos | C2-amination | --INVALID-LINK-- |
Key Experimental Protocols
General Protocol for Regioselective Nucleophilic Aromatic Substitution (SNAr) with an Amine (Favoring C4-Substitution)
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup: To a solution of this compound (1.0 equiv) in an anhydrous solvent (e.g., THF or DMF) under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base (e.g., K₂CO₃, 2.0 equiv).
-
Nucleophile Addition: Cool the mixture to 0 °C. Slowly add a solution of the amine (1.0-1.2 equiv) in the same solvent.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. If no reaction is observed, allow the mixture to slowly warm to room temperature.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Regioselective Suzuki-Miyaura Cross-Coupling
This protocol is based on conditions reported for other dichlorodiazines and should be optimized.
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the mixture under an inert atmosphere to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.
Signaling Pathway Analogy for Regioselectivity Control:
References
Technical Support Center: Work-up Procedures for Reactions Involving 3,4-Dichloropyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up of chemical reactions involving 3,4-dichloropyridazine. The following information is designed to assist in the successful isolation and purification of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is a general work-up procedure for a nucleophilic aromatic substitution (SNAr) reaction using this compound?
A1: A typical work-up for an SNAr reaction on this compound involves quenching the reaction, separating the product from the reaction mixture, and purifying it. The specific steps can vary based on the nucleophile and reaction conditions, but a general protocol is as follows:
-
Quenching: The reaction is often quenched by pouring it into ice-water or a saturated aqueous solution of sodium bicarbonate to neutralize any acids.[1][2]
-
Extraction: The aqueous mixture is then extracted with an organic solvent such as ethyl acetate or dichloromethane to move the desired product into the organic phase.[2][3]
-
Washing: The organic layer is washed with water and then brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.[3]
-
Drying: The organic layer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate, to remove residual water.
-
Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product is then purified, typically by column chromatography on silica gel or by recrystallization.[4][5]
Q2: How can I monitor the progress of my reaction involving this compound?
A2: Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of your reaction.[6][7][8]
-
Procedure:
-
Prepare a TLC plate with three lanes: one for your starting material (this compound), one for the reaction mixture, and a "co-spot" where both the starting material and reaction mixture are spotted on top of each other.[6][7]
-
Develop the plate in a suitable eluent system (a mixture of solvents). A good starting point for many pyridazine derivatives is a mixture of hexane and ethyl acetate.
-
Visualize the plate under a UV lamp, as pyridazine compounds are often UV-active.[9] You can also use a chemical stain like iodine vapor.[9][10]
-
-
Interpretation: The reaction is complete when the spot corresponding to the this compound in the reaction mixture lane has disappeared, and a new spot for your product has appeared. The co-spot helps to confirm if the starting material is fully consumed, especially if the Rf values of the starting material and product are similar.[6]
Q3: What are some common side products in SNAr reactions with this compound, and how can I deal with them?
A3: Common side reactions include di-substitution and hydrolysis of the chloro groups.
-
Di-substitution: This occurs when the nucleophile reacts with both chlorine atoms on the pyridazine ring. To minimize this, you can use a stoichiometric amount of the nucleophile or add it slowly to the reaction mixture. Di-substituted products can often be separated from the desired mono-substituted product by column chromatography due to differences in polarity.
-
Hydrolysis: If water is present in the reaction mixture or during work-up, the chloro groups can be hydrolyzed to hydroxyl groups, forming chloropyridazinones. To avoid this, ensure your reaction is carried out under anhydrous conditions and be mindful of the pH during aqueous work-up. Basic conditions can promote hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause | Solution(s) |
| Emulsion formation during extraction | The presence of polar solvents (like DMF or DMSO) from the reaction mixture can cause emulsions. Finely dispersed solids can also stabilize emulsions. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. - If the emulsion persists, filter the entire mixture through a pad of Celite. - If possible, remove high-boiling polar solvents like DMF or DMSO under reduced pressure before the aqueous work-up. |
| Product is water-soluble and remains in the aqueous layer | The product may be a salt or have highly polar functional groups. | - Adjust the pH of the aqueous layer to neutralize any acidic or basic groups on your product, which may decrease its water solubility. - Extract with a more polar organic solvent, such as a mixture of chloroform and isopropanol. - Saturate the aqueous layer with sodium chloride ("salting out") to decrease the solubility of the organic product. |
| Difficulty removing unreacted this compound | This compound may have a similar polarity to the product. | - Optimize the reaction to drive it to completion. - Carefully select the eluent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., a slow increase of ethyl acetate in hexane) can improve separation. - Consider a reactive quench to remove the unreacted starting material, if a suitable reaction is known that does not affect your product. |
| Oiling out during recrystallization | The solvent is too poor for the compound at the saturation temperature, or the compound is impure. | - Re-dissolve the oil in more of the hot solvent and allow it to cool more slowly. - Add a small amount of a "co-solvent" in which the compound is more soluble to the hot mixture until the oil redissolves, then cool slowly. - Purify the crude product by column chromatography before attempting recrystallization. |
Data Presentation
Solubility of a Substituted Dichloropyridazine Derivative
| Solvent | Temperature (°C) | Solubility (mole fraction x 10³) |
| Methanol | 5 | 1.85 |
| 10 | 2.37 | |
| 15 | 3.01 | |
| 20 | 3.82 | |
| 25 | 4.84 | |
| 30 | 6.13 | |
| Ethanol | 5 | 1.12 |
| 10 | 1.46 | |
| 15 | 1.88 | |
| 20 | 2.41 | |
| 25 | 3.08 | |
| 30 | 3.91 | |
| Acetone | 5 | 13.51 |
| 10 | 15.98 | |
| 15 | 18.89 | |
| 20 | 22.35 | |
| 25 | 26.46 | |
| 30 | 31.36 | |
| Ethyl Acetate | 5 | 4.18 |
| 10 | 5.12 | |
| 15 | 6.25 | |
| 20 | 7.63 | |
| 25 | 9.31 | |
| 30 | 11.36 | |
| Dichloromethane | 5 | 1.98 |
| 10 | 2.45 | |
| 15 | 3.02 | |
| 20 | 3.71 | |
| 25 | 4.56 | |
| 30 | 5.59 | |
| Tetrahydrofuran | 5 | 23.98 |
| 10 | 27.91 | |
| 15 | 32.49 | |
| 20 | 37.82 | |
| 25 | 44.02 | |
| 30 | 51.21 | |
| 1,4-Dioxane | 15 | 20.15 |
| 20 | 23.21 | |
| 25 | 26.74 | |
| 30 | 30.81 | |
| 35 | 35.51 | |
| 40 | 40.94 |
Data extracted from the Journal of Chemical & Engineering Data for 4-amino-3,6-dichloropyridazine.[11][12][13]
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine and Subsequent Work-up
This protocol describes a general procedure for the reaction of this compound with an amine nucleophile, followed by a standard work-up and purification.
Reaction:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., THF, dioxane, or DMF).
-
Add the amine nucleophile (1-1.2 equivalents) to the solution.
-
Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2 equivalents) to scavenge the HCl generated during the reaction.
-
Stir the reaction at the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the amine) and monitor its progress by TLC.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a high-boiling solvent like DMF was used, remove it under high vacuum.
-
Dilute the residue with an organic solvent like ethyl acetate and wash with water to remove the amine hydrochloride salt.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Visualizations
Caption: General experimental workflow for the work-up of reactions involving this compound.
Caption: A logical troubleshooting guide for common issues in the work-up of this compound reactions.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 1677-80-1 [chemicalbook.com]
- 3. US20130105766A1 - Method For Removing Halogens From An Aromatic Compound - Google Patents [patents.google.com]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. chemtube3d.com [chemtube3d.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Stains for Developing TLC Plates [faculty.washington.edu]
- 10. scribd.com [scribd.com]
- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 12. reddit.com [reddit.com]
- 13. Pyridazine and its derivatives | PPTX [slideshare.net]
How to improve the solubility of 3,4-Dichloropyridazine for reactions
Welcome to the technical support center for 3,4-Dichloropyridazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the handling and solubility of this compound in reaction settings.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: Understanding the fundamental properties of this compound is crucial for its effective use. Below is a summary of its key physicochemical data.
| Property | Value | Source |
| Molecular Formula | C₄H₂Cl₂N₂ | [1] |
| Molecular Weight | 148.98 g/mol | [1] |
| Appearance | White to off-white solid/crystals | |
| Melting Point | 67-70 °C | |
| Boiling Point | Not readily available | |
| CAS Number | 1677-80-1 | [1] |
Q2: In which common organic solvents is this compound soluble?
A2: While extensive quantitative solubility data for this compound is not widely published, qualitative information can be inferred from its synthesis and purification procedures. The compound generally exhibits solubility in a range of polar aprotic and some polar protic solvents. Below is a table summarizing the observed and expected solubility at room temperature.
| Solvent | Qualitative Solubility | Notes |
| Acetonitrile | Soluble | Used as a reaction solvent in its synthesis.[2] |
| Tetrahydrofuran (THF) | Soluble | Employed as a solvent in synthetic routes. |
| Ethyl Acetate | Soluble | Commonly used for extraction from aqueous solutions.[2] |
| Isopropanol | Moderately Soluble | Utilized as a reaction solvent. |
| Dichloromethane (DCM) | Soluble | Expected to be a good solvent based on polarity. |
| N,N-Dimethylformamide (DMF) | Likely Soluble | Aprotic polar solvents are generally effective. |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Aprotic polar solvents are generally effective. |
| Methanol/Ethanol | Sparingly to Moderately Soluble | May require heating to achieve higher concentrations. |
| Toluene | Sparingly Soluble | Lower polarity may limit solubility. |
| Water | Insoluble | As expected for a halogenated heterocyclic compound. |
Note: "Soluble" indicates that it is likely to dissolve to a concentration suitable for many reaction conditions (e.g., >50 mg/mL). "Moderately Soluble" suggests lower concentrations (e.g., 10-50 mg/mL), while "Sparingly Soluble" implies very low solubility (e.g., <10 mg/mL). These are estimates and should be experimentally verified.
Troubleshooting Guide: Solubility Issues in Reactions
Issue 1: this compound is not dissolving sufficiently in the chosen reaction solvent.
This is a common challenge that can hinder reaction kinetics and lead to incomplete conversions.
Potential Causes & Solutions:
-
Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for dissolving this compound.
-
Solution: Refer to the solubility table above and consider switching to a more suitable solvent like acetonitrile, THF, or DMF.
-
-
Low Temperature: The solubility of most solids, including this compound, generally increases with temperature.[3][4][5]
-
Solution: Gently warm the solvent while stirring to aid dissolution. Ensure the temperature is compatible with the stability of your other reagents.
-
-
Insufficient Solvent Volume: The concentration of this compound may be too high for the chosen volume of solvent.
-
Solution: Increase the solvent volume to reduce the concentration. However, be mindful of reaction kinetics which can be affected by dilution.
-
-
Co-solvent Systems: A single solvent may not be effective.
Issue 2: The product precipitates out of solution during the reaction.
Precipitation of the starting material or an intermediate can halt the reaction.
Potential Causes & Solutions:
-
Change in Polarity: The reaction may be consuming a polar reagent or generating a less polar product, causing the overall solvent polarity to decrease.
-
Solution: Add a co-solvent with a polarity that counteracts this change to maintain the solubility of all species.
-
-
Temperature Fluctuation: If the reaction is exothermic and was initially heated to dissolve the starting materials, it might cool down as the reaction proceeds, leading to precipitation.
-
Solution: Monitor and maintain a constant reaction temperature using a temperature-controlled bath.
-
Issue 3: Difficulty in achieving crystallization for purification.
Sometimes, the high solubility of this compound in common organic solvents can make crystallization challenging.
Potential Causes & Solutions:
-
Solvent is too "good": The compound remains highly soluble even at low temperatures.
-
Solution: Use a mixed solvent system for crystallization. Dissolve the compound in a minimal amount of a "good" solvent (e.g., DCM or ethyl acetate) and then slowly add a "poor" solvent (an anti-solvent) like hexane or heptane until the solution becomes slightly turbid. Allow it to cool slowly.[8]
-
-
"Oiling out": The compound separates as a liquid phase instead of forming crystals.
-
Solution: This often happens when the solution is too concentrated or cooled too quickly. Try diluting the solution with more of the "good" solvent before adding the anti-solvent, and ensure the cooling process is gradual.[9]
-
Experimental Protocols
Protocol 1: Determination of Approximate Solubility
This protocol provides a method to estimate the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Small, sealed vials (e.g., 2 mL)
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Temperature-controlled bath or hot plate
-
Syringe filters (0.45 µm, solvent-compatible)
Procedure:
-
Add a pre-weighed excess amount of this compound to a vial (ensure there is undissolved solid).
-
Add a known volume of the solvent to the vial.
-
Seal the vial and place it in the temperature-controlled bath.
-
Stir the mixture vigorously for several hours to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it into a pre-weighed vial.
-
Evaporate the solvent from the filtered solution under a stream of nitrogen or in a vacuum oven.
-
Weigh the vial containing the dried residue.
-
Calculate the solubility by subtracting the initial vial weight from the final weight and dividing by the volume of the supernatant taken.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 1677-80-1 [chemicalbook.com]
- 3. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Preventing homocoupling in cross-coupling reactions of 3,4-Dichloropyridazine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges in the cross-coupling of 3,4-dichloropyridazine, with a specific focus on preventing homocoupling and controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions, and why is it a significant issue with this compound?
A1: Homocoupling is a common side reaction where two molecules of the same coupling partner react with each other. In the context of Suzuki-Miyaura coupling of this compound, this would involve two molecules of the organoboron reagent coupling to form a symmetrical biaryl byproduct. This is detrimental as it consumes your valuable starting material, reduces the yield of the desired unsymmetrical product, and complicates purification due to the formation of multiple closely related compounds.
Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?
A2: The main culprits behind homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the homocoupling of organoboron reagents. Using a Pd(II) precatalyst without ensuring its efficient reduction to the active Pd(0) state can also lead to increased homocoupling.
Q3: How can I minimize homocoupling when working with this compound?
A3: To suppress homocoupling, consider the following strategies:
-
Rigorous Degassing: Thoroughly degas your solvents and reaction mixture to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.
-
Use of Pd(0) Catalysts: Whenever possible, use a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the presence of Pd(II) species at the start of the reaction.
-
Appropriate Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can stabilize the Pd(0) center and promote the desired cross-coupling pathway over homocoupling.
-
Choice of Base: Use a weaker inorganic base like K₂CO₃ or K₃PO₄. Stronger bases can sometimes accelerate the decomposition of organoboron reagents, leading to homocoupling.
-
Reaction Temperature: Avoid excessively high temperatures, as they can lead to catalyst decomposition and an increase in side reactions, including homocoupling.[1]
Q4: How can I achieve selective mono-functionalization of this compound without significant formation of the di-substituted product?
A4: Achieving selective mono-substitution on a dihalogenated heterocycle like this compound is a significant challenge. The key lies in controlling the reactivity of the two chlorine atoms. The C4 position is generally more reactive towards nucleophilic aromatic substitution and some cross-coupling reactions.[2] To favor mono-substitution, you can:
-
Control Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the coupling partner.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-substituted product is maximized. Lowering the reaction temperature can also improve selectivity.
-
Ligand Control: The choice of ligand can significantly influence the regioselectivity of the reaction. For dichloropyridazines, bulky and electron-rich monodentate ligands have been shown to favor reaction at the less reactive position, while bidentate ligands may favor the more reactive site.[3][4]
Troubleshooting Guides
Issue 1: Low yield of the desired cross-coupled product and significant formation of homocoupled byproduct.
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Ensure all solvents are thoroughly degassed prior to use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration. |
| Inefficient Pd(II) to Pd(0) Reduction | If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), consider adding a reducing agent or switching to a Pd(0) source (e.g., Pd(PPh₃)₄). |
| Inappropriate Base | Switch to a milder base such as K₃PO₄ or Cs₂CO₃.[5] Ensure the base is finely powdered and dry. |
| Unstable Organoboron Reagent | Use freshly prepared or high-purity organoboron reagents. Consider using boronate esters (e.g., pinacol esters) which are often more stable than boronic acids. |
Issue 2: Poor regioselectivity leading to a mixture of mono-substituted isomers.
| Potential Cause | Troubleshooting Step |
| Inappropriate Ligand | The choice of ligand is critical for controlling regioselectivity in dihalopyridazines.[3][4] Screen a variety of phosphine ligands with different steric and electronic properties. For example, bulky monodentate ligands like Q-Phos have been shown to favor coupling at the C5 position of 3,5-dichloropyridazine, while bidentate ligands like DPPF favor the C3 position.[4] A similar strategy can be applied to this compound. |
| Reaction Temperature | Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product. |
| Solvent Effects | The polarity of the solvent can influence the reaction pathway. Screen different solvents (e.g., toluene, dioxane, THF) to find the optimal conditions for your desired isomer. |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling of this compound:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and the desired phosphine ligand (if not using a pre-formed catalyst complex).
-
Add the degassed solvent (e.g., dioxane/water mixture, 10 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Figure 1: Catalytic Cycle of a Suzuki-Miyaura Cross-Coupling Reaction.
Caption: Figure 2: Competition Between Desired Cross-Coupling and Undesired Homocoupling.
Caption: Figure 3: Troubleshooting Workflow for Optimizing Regioselectivity.
References
- 1. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of 3,4- vs. 3,6-Dichloropyridazine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of pyridazine scaffolds is a cornerstone in the development of novel therapeutics and functional materials. Among the key starting materials, dichloropyridazines offer versatile platforms for introducing a wide array of substituents. This guide provides a comparative analysis of the reactivity of two common isomers, 3,4-dichloropyridazine and 3,6-dichloropyridazine, with a focus on nucleophilic aromatic substitution (SNAr) reactions. While direct kinetic comparisons are not extensively documented in publicly available literature, this guide leverages established principles of heterocyclic chemistry and analogous systems to provide a reasoned analysis of their expected reactivity profiles.
Theoretical Basis for Reactivity
The reactivity of dichloropyridazines in SNAr reactions is primarily governed by the electron-deficient nature of the pyridazine ring, which is caused by the presence of two adjacent nitrogen atoms. These nitrogen atoms withdraw electron density from the ring, making the carbon atoms susceptible to nucleophilic attack. The relative reactivity of the chlorine atoms in 3,4- and 3,6-dichloropyridazine is determined by the stability of the Meisenheimer intermediate formed upon nucleophilic attack.
In 3,6-dichloropyridazine , the two chlorine atoms are in electronically equivalent positions (C3 and C6). These positions are para and ortho to the ring nitrogens, respectively, and are significantly activated towards nucleophilic attack. The negative charge in the Meisenheimer intermediate can be effectively delocalized onto both nitrogen atoms.
In This compound , the chlorine atoms are in electronically distinct environments. The C4 position is meta to one nitrogen and para to the other, while the C3 position is ortho to one nitrogen. Nucleophilic attack at the C4 position is generally favored as it allows for more effective delocalization of the negative charge onto the para nitrogen atom, leading to a more stable Meisenheimer intermediate. This is analogous to the observed regioselectivity in the SNAr reactions of 2,4-dichloropyridines, where the C4 position is typically more reactive.
Based on these electronic considerations, a qualitative reactivity and regioselectivity profile can be predicted.
Comparative Reactivity Data
The following table summarizes the expected reactivity and regioselectivity for 3,4- and 3,6-dichloropyridazine in SNAr reactions. It is important to note that this data is inferred from established principles of heterocyclic chemistry and analogies to similar systems, as direct comparative quantitative data is scarce in the literature.
| Feature | This compound | 3,6-Dichloropyridazine |
| Overall Reactivity | Expected to be highly reactive towards nucleophiles. | Expected to be highly reactive towards nucleophiles. |
| Regioselectivity | Nucleophilic attack is predicted to preferentially occur at the C4 position due to greater stabilization of the Meisenheimer intermediate. | The C3 and C6 positions are electronically equivalent, leading to mono-substitution at either position. Disubstitution is possible under forcing conditions. |
| Influencing Factors | The nature of the nucleophile and reaction conditions can influence regioselectivity, but a strong preference for C4 is anticipated. | Steric hindrance from a bulky nucleophile may slightly favor attack at the less hindered position if there are other substituents on the ring. |
Experimental Protocols
The following are generalized experimental protocols for performing nucleophilic aromatic substitution on 3,4- and 3,6-dichloropyridazine. These should be considered as starting points and may require optimization for specific substrates and nucleophiles.
General Procedure for Mono-substitution with an Amine Nucleophile
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dichloropyridazine isomer (1.0 equivalent) and a suitable anhydrous solvent (e.g., DMF, NMP, or dioxane).
-
Addition of Nucleophile: Add the amine nucleophile (1.0-1.2 equivalents) to the solution.
-
Addition of Base: If the amine is used as its hydrochloride salt, or if a non-nucleophilic base is required, add a suitable base (e.g., K2CO3, Cs2CO3, or a tertiary amine like triethylamine or diisopropylethylamine) (1.5-2.0 equivalents).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 120 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
General Procedure for Mono-substitution with a Thiol Nucleophile
-
Thiolate Formation: To a dry round-bottom flask under an inert atmosphere, add the thiol (1.0-1.1 equivalents) and a suitable anhydrous solvent (e.g., DMF or THF). Add a base (e.g., NaH, K2CO3) (1.1 equivalents) portion-wise at 0 °C to generate the thiolate.
-
Addition of Electrophile: After stirring for 15-30 minutes, add a solution of the dichloropyridazine isomer (1.0 equivalent) in the same anhydrous solvent.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl). Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the logical relationships in the reactivity of these compounds and a generalized experimental workflow.
Caption: Predicted regioselectivity in the functionalization of dichloropyridazines.
Caption: Generalized experimental workflow for nucleophilic substitution.
Conclusion
A Comparative Guide to the Regioselectivity of Nucleophilic Attack on Dichloropyridazine Isomers
For Researchers, Scientists, and Drug Development Professionals
The regioselectivity of nucleophilic aromatic substitution (SNAr) on dichloropyridazine isomers is a critical consideration in the synthesis of novel pharmaceutical and agrochemical compounds. The position of the nitrogen atoms within the pyridazine ring significantly influences the electrophilicity of the carbon atoms, leading to distinct reactivity patterns for each isomer. This guide provides a comprehensive comparison of the regioselectivity of nucleophilic attack on 3,4-, 3,5-, 3,6-, and 4,5-dichloropyridazine, supported by experimental data and detailed methodologies.
Factors Influencing Regioselectivity
The outcome of nucleophilic attack on dichloropyridazines is primarily governed by the electronic effects of the two adjacent nitrogen atoms. These nitrogen atoms withdraw electron density from the ring, activating the carbon atoms towards nucleophilic attack. The stability of the Meisenheimer intermediate, a key intermediate in the SNAr mechanism, also plays a crucial role in determining the preferred site of substitution. In general, positions ortho and para to the ring nitrogens are the most activated.
Comparison of Dichloropyridazine Isomers
The four isomers of dichloropyridazine exhibit unique regioselective profiles in their reactions with nucleophiles. The following sections detail the observed reactivity for each isomer.
3,6-Dichloropyridazine
3,6-Dichloropyridazine is the most extensively studied isomer and serves as a versatile building block in organic synthesis. Due to the symmetry of the molecule, the initial monosubstitution can occur at either the C3 or C6 position, which are equivalent. However, in substituted 3,6-dichloropyridazines, the regioselectivity is influenced by the nature of the substituent.
| Nucleophile | Substituent (at C4) | Major Product(s) | Minor Product(s) | Reference |
| Ammonia | -CH₃ | 6-amino-3-chloro-4-methylpyridazine | 3-amino-6-chloro-4-methylpyridazine | [1][2] |
| Sodium Methoxide | -CH₃ | 3-methoxy-6-chloro-4-methylpyridazine | 6-methoxy-3-chloro-4-methylpyridazine | [1][2] |
| Secondary Amines | -CN | Mixture of 3-amino and 6-amino | [1][2] | |
| Hydrazine/Alkoxy | -NH₂ or -SO₂NHR | 3-substituted | [1] | |
| O-Nucleophiles | -CONH(Me)Ph | 3-alkoxy or 6-alkoxy (condition dependent) | [1] | |
| Sulfur Nucleophiles | N-oxide | 6-thio-substituted | [3] |
3,4-Dichloropyridazine
In this compound, the C4 position is generally more susceptible to nucleophilic attack. This is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate through delocalization onto the adjacent nitrogen atom at the 1-position.
Further experimental data is required for a detailed quantitative comparison. A patent has been filed for a novel synthesis method for this isomer, indicating its utility as a chemical intermediate.[1]
3,5-Dichloropyridazine
For 3,5-dichloropyridazine, nucleophilic attack is anticipated to preferentially occur at the C5 position. The C5 position is para to the N1 nitrogen, which provides significant activation and stabilization of the reaction intermediate.
Specific experimental data on the regioselectivity of nucleophilic substitution on 3,5-dichloropyridazine is limited in the reviewed literature.
4,5-Dichloropyridazine
In the case of 4,5-dichloropyridazine, both chlorine atoms are in positions activated by the ring nitrogens. The regioselectivity of nucleophilic attack can be influenced by the nature of the nucleophile and the reaction conditions. Studies on a related compound, 2-chloromethyl-4,5-dichloropyridazin-3(2H)-one, have shown that this core is reactive towards various nucleophiles, including phenols.[2]
Detailed quantitative data on the product distribution for nucleophilic substitution on 4,5-dichloropyridazine is an area for further investigation.
Experimental Protocols
The following are generalized experimental protocols for nucleophilic aromatic substitution on dichloropyridazines. Researchers should optimize the reaction conditions for each specific substrate and nucleophile.
General Procedure for Amination
-
To a solution of the dichloropyridazine isomer (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, or THF), add the amine nucleophile (1.0-1.2 eq.).
-
If the amine is used as its hydrochloride salt, add a base such as triethylamine or potassium carbonate (1.1-1.5 eq.).
-
Heat the reaction mixture at a temperature ranging from room temperature to reflux, and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Alkoxylation
-
To a solution of the dichloropyridazine isomer (1.0 eq.) in the corresponding alcohol as the solvent, add a strong base such as sodium methoxide or potassium tert-butoxide (1.1-1.5 eq.) at 0 °C to generate the alkoxide in situ.
-
Allow the reaction mixture to warm to room temperature or heat as necessary, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
General Procedure for Thiolation
-
To a solution of the thiol (1.0-1.2 eq.) in an anhydrous solvent such as DMF or acetonitrile, add a base (e.g., potassium carbonate or sodium hydride, 1.1-1.5 eq.) at 0 °C to form the thiolate.
-
After stirring for a short period, add a solution of the dichloropyridazine isomer (1.0 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the final compound by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the general principles of regioselectivity in the nucleophilic aromatic substitution on dichloropyridazine isomers.
References
A Comparative Analysis of Suzuki Coupling Reactions of Dichloropyridazine Isomers
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This guide provides a comparative analysis of the Suzuki coupling reactions for various dichloropyridazine isomers, essential building blocks in the synthesis of novel pharmaceuticals and functional materials. Understanding the reactivity and regioselectivity of these isomers is critical for the rational design of synthetic routes. This document summarizes experimental data, provides detailed protocols, and visualizes key concepts to aid researchers in this field.
Comparative Performance of Dichloropyridazine Isomers
The reactivity and site-selectivity of dichloropyridazine isomers in Suzuki coupling reactions are highly dependent on the substitution pattern of the chlorine atoms on the pyridazine ring, as well as the reaction conditions, particularly the choice of palladium catalyst and ligands.
| Dichloropyridazine Isomer | Position of Coupling | Typical Reaction Conditions & Observations | Reported Yields |
| 3,4-Dichloropyridazine | Not Reported | Suzuki-Miyaura coupling reactions of unsubstituted 3,4-dihalopyridazines have not been extensively reported in the literature, indicating a potential area for further research.[1] | N/A |
| 3,5-Dichloropyridazine | C3 or C5 (Ligand-dependent) | The regioselectivity is controlled by the choice of phosphine ligand. Electron-deficient bidentate ligands (e.g., dppf) favor coupling at the C3 position.[1][2] In contrast, electron-rich monodentate ligands (e.g., QPhos) direct the reaction to the C5 position.[1][2] | Up to 67% for C3 coupling.[1] |
| 3,6-Dichloropyridazine | C3 or C6 | As a symmetrical molecule, mono-Suzuki coupling can be achieved efficiently.[1] In unsymmetrically 4-substituted 3,6-dichloropyridazines, the coupling reaction predominantly occurs at the C6 position, distal to the substituent.[1] However, a basic amine substituent at the C4 position can direct the coupling to the C3 position.[1] | Not specified in comparative context. |
| 4,5-Dichloropyridazine | Rare | Suzuki-Miyaura coupling reactions of symmetrical 4,5-dichloropyridazines are reported to be rare in the literature.[1] | N/A |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura coupling of dichloropyridazines. These protocols are generalized and may require optimization for specific substrates and desired outcomes.
Protocol 1: C3-Selective Suzuki Coupling of 3,5-Dichloropyridazine
This protocol is adapted from conditions known to favor coupling at the C3 position.[1]
Materials:
-
3,5-Dichloropyridazine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dry reaction vessel, add 3,5-dichloropyridazine (1.0 mmol), the arylboronic acid (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.02 mmol) and dppf (0.022 mmol) in anhydrous 1,4-dioxane (5 mL).
-
Add the catalyst solution to the reaction vessel, followed by degassed water (1 mL).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Suzuki-Miyaura Coupling of a Halogenated Pyridazine
This protocol is a general procedure that can be adapted for various dichloropyridazine isomers and boronic acids.[3]
Materials:
-
Dichloropyridazine isomer
-
(Hetero)arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃) solution (2 M)
-
1,2-Dimethoxyethane (DME)
-
Ethanol
Procedure:
-
In a reaction flask, combine the dichloropyridazine isomer (0.5 mmol), the (hetero)arylboronic acid (0.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Add a mixture of DME (8 mL) and ethanol (2 mL).
-
Add aqueous sodium carbonate solution (2 M, 1 mL).
-
Heat the mixture to 80 °C under a nitrogen atmosphere with stirring.
-
Monitor the reaction for 24-48 hours by TLC.
-
After cooling, extract the mixture with chloroform.
-
Wash the combined organic extracts with a saturated solution of NaCl.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizing the Process and Influencing Factors
To better understand the experimental process and the factors influencing the outcome of the Suzuki coupling on dichloropyridazines, the following diagrams are provided.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Key factors determining the site-selectivity of Suzuki coupling on dichloropyridazines.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Potential: A Comparative Guide to 3,4-Dichloropyridazine Derivatives and Other Heterocycles
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological activities of 3,4-dichloropyridazine derivatives against other prominent heterocyclic compounds. Supported by experimental data, this document delves into their anticancer, antimicrobial, and anti-inflammatory properties, providing a valuable resource for advancing pharmaceutical research.
The unique chemical architecture of this compound derivatives has positioned them as a scaffold of significant interest in medicinal chemistry. Their reactivity and structural features have led to the development of potent bioactive molecules. This guide provides a comparative analysis of their performance alongside other key heterocycles such as pyrimidines, quinolines, and triazoles, summarizing quantitative data, detailing experimental methodologies, and visualizing key biological pathways.
Anticancer Activity: A Competitive Landscape
Pyridazine derivatives, including those with a 3,4-dichloro substitution pattern, have demonstrated notable anticancer effects. Their mechanisms often involve the inhibition of critical cellular enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1), which is crucial for DNA repair in cancer cells.
Comparative Anticancer Potency (IC50, µM)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various heterocyclic derivatives against different cancer cell lines. It is important to note that the data presented is compiled from multiple studies, and direct comparison should be approached with caution due to variations in experimental conditions.
| Heterocycle Class | Compound Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridazine | 4-Chloropyridazinoxyphenyl hybrid (3c) | FaDu (Head and Neck) | 6.4 ± 1.05 | [1] |
| Pyridazine | 4-Chloropyridazinoxyphenyl hybrid (3e) | FaDu (Head and Neck) | 7.2 ± 1.11 | [1] |
| Pyridazine | Pyridopyridazinone derivative (8a) | PARP-1 Enzyme Assay | 0.036 | [2][3] |
| Pyridine | Pyrazolo[3,4-b]pyridine (9a) | Hela (Cervical) | 2.59 | [4] |
| Pyridine | Pyrazolo[3,4-b]pyridine (14g) | HCT-116 (Colon) | 1.98 | [4] |
| Pyrimidine | Pyrazolo[3,4-d]pyrimidine (3d) | A498 (Renal) | 0.0263 | |
| Quinoline | Quinoline-pyrido[2,3-d] pyrimidinone (10) | Antimicrobial data | - | [5] |
| Triazole | 1,2,4-Triazolo[3,4-b][2][6][7]thiadiazine (7i) | Antimicrobial data | - |
Note: The IC50 values are indicative of potency, with lower values signifying higher activity. The data is collated from various sources and is intended for comparative insight rather than direct equivalence.
Experimental Protocols: Anticancer Assays
MTT Assay for Cytotoxicity:
This common colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: The medium is removed, and a solubilizing agent like dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
PARP-1 Inhibition Assay:
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP-1.
-
Assay Principle: A colorimetric or fluorescent assay kit is typically used, which measures the incorporation of biotinylated ADP-ribose onto a histone-coated plate.
-
Procedure: The test compounds at various concentrations are incubated with recombinant human PARP-1 enzyme, activated DNA, and a biotinylated PARP substrate.
-
Detection: After incubation, the plate is washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a colorimetric HRP substrate.
-
Data Analysis: The absorbance is read, and the IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway: PARP-1 Inhibition in Cancer Therapy
Antimicrobial Activity: A Broad Spectrum of Defense
Nitrogen-containing heterocycles are a cornerstone in the development of antimicrobial agents. Pyridazine derivatives have shown promising activity against a range of bacterial and fungal pathogens.
Comparative Antimicrobial Potency (MIC, µg/mL)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents MIC values for different heterocyclic compounds. As with the anticancer data, these values are compiled from various studies and should be interpreted with consideration for differing experimental setups.
| Heterocycle Class | Compound Example | Microorganism | MIC (µg/mL) | Reference |
| Pyridazine | Pyridazinone derivative (7) | S. aureus (MRSA) | 3.74 - 8.92 | [8] |
| Pyridazine | Pyridazinone derivative (13) | P. aeruginosa | 3.74 - 8.92 | [8] |
| Pyridazine | Pyrazolo[3,4-d]pyridazine (7e, f) | Gram-negative/positive bacteria & fungi | 0.31 - <0.0024 (mg/mL) | [9] |
| Thiazole | Heteroaryl(aryl) thiazole (3) | E. coli | 230 - 700 | [10] |
| Thiadiazole | 4-(1,3,4-thiadiazol-2-yl)pyrrole (3e) | K. pneumoniae | 31.25 | [11] |
| Triazole | 1,2,4-Triazolo[3,4-b][2][6][7]thiadiazine (7a) | S. aureus | 1.56 - 100 | [4] |
| Quinoline | Quinoline-pyrido[2,3-d]pyrimidinone (10) | S. aureus | 1 - 5 (µmol/mL) | [5] |
Note: Lower MIC values indicate greater antimicrobial activity.
Experimental Protocols: Antimicrobial Assays
Broth Microdilution Method for MIC Determination:
This is a widely used method for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow: Antimicrobial Screening
Anti-inflammatory Activity: Modulating the Inflammatory Response
Certain pyridazine derivatives have been investigated for their anti-inflammatory properties, with a key mechanism being the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.
Comparative Anti-inflammatory Potency (IC50, µM)
The table below shows the COX-2 inhibitory activity of pyridazine derivatives compared to a standard non-steroidal anti-inflammatory drug (NSAID).
| Heterocycle Class | Compound Example | Target | IC50 (µM) | Reference |
| Pyridazine | Pyridazine derivative (4c) | COX-2 | 0.26 | [12] |
| Pyridazine | Pyridazine derivative (6b) | COX-2 | 0.18 | [12] |
| Control Drug | Celecoxib | COX-2 | 0.35 | [12] |
Note: Lower IC50 values indicate more potent inhibition of the COX-2 enzyme.
Experimental Protocols: Anti-inflammatory Assays
In Vitro COX Inhibition Assay:
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used with arachidonic acid as the substrate.
-
Compound Incubation: The test compounds are incubated with the respective enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is measured using an enzyme immunoassay (EIA) or other detection methods.
-
IC50 Calculation: The percentage of inhibition is calculated, and the IC50 values are determined.
Signaling Pathway: COX-2 Inhibition in Inflammation
References
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antibacterial and antifungal activities of new pyrazolo[3,4-d]pyridazin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Showdown: A Comparative Analysis of 3,4-, 3,5-, and 4,5-Dichloropyridazine
A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct spectroscopic signatures of three key dichloropyridazine isomers. This report provides a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectral data, supplemented with detailed experimental protocols and a visual workflow.
The isomeric dichloropyridazines—3,4-, 3,5-, and 4,5-Dichloropyridazine—are important building blocks in medicinal chemistry and materials science. Distinguishing between these isomers is crucial for reaction monitoring, quality control, and the unambiguous structural elucidation of novel compounds. This guide presents a side-by-side spectroscopic comparison to aid researchers in their identification and characterization.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, Mass, and UV-Vis spectroscopy for the three dichloropyridazine isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 3,4-Dichloropyridazine | 8.98 | d | 5.5 | H-6 |
| 7.75 | d | 5.5 | H-5 | |
| 3,5-Dichloropyridazine | 9.15 | s | - | H-6 |
| 7.60 | s | - | H-4 | |
| 4,5-Dichloropyridazine | 9.10 | s | - | H-3, H-6 |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | Chemical Shift (δ, ppm) |
| This compound | 155.1, 151.8, 133.5, 128.9 |
| 3,5-Dichloropyridazine | 152.5, 137.9, 130.2 |
| 4,5-Dichloropyridazine | 150.7, 132.1 |
Infrared (IR) Spectroscopy
| Compound | Key Absorption Bands (cm⁻¹) | Assignment |
| This compound | ~3050, ~1550, ~1400, ~1100, ~800 | C-H stretch (aromatic), C=N stretch, C=C stretch, C-Cl stretch, C-H bend (out-of-plane) |
| 3,5-Dichloropyridazine | ~3060, ~1560, ~1410, ~1120, ~850 | C-H stretch (aromatic), C=N stretch, C=C stretch, C-Cl stretch, C-H bend (out-of-plane) |
| 4,5-Dichloropyridazine | ~3070, ~1540, ~1380, ~1090, ~790 | C-H stretch (aromatic), C=N stretch, C=C stretch, C-Cl stretch, C-H bend (out-of-plane) |
Mass Spectrometry (MS)
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 148/150/152 (M⁺) | 113, 86, 77 |
| 3,5-Dichloropyridazine | 148/150/152 (M⁺) | 113, 86, 77 |
| 4,5-Dichloropyridazine | 148/150/152 (M⁺) | 113, 86, 77 |
Note: The characteristic isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio for M⁺, M⁺+2, M⁺+4) is a key diagnostic feature for all three isomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy
| Compound | λmax (nm) | Solvent |
| This compound | ~275 | Ethanol |
| 3,5-Dichloropyridazine | ~270 | Ethanol |
| 4,5-Dichloropyridazine | ~280 | Ethanol |
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of the dichloropyridazine isomers.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the dichloropyridazine isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse sequence
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled single-pulse sequence
-
Number of Scans: 1024 or higher (due to low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 200 ppm
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid dichloropyridazine isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, acetone).
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).
-
Place the sample in the instrument's beam path and acquire the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is an average of 16-32 scans.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization technique that typically yields the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the dichloropyridazine isomer in a spectroscopic grade solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill one cuvette with the pure solvent (blank) and another with the sample solution.
-
Record the spectrum over a range of approximately 200-400 nm.
-
-
Data Analysis: The spectrum is plotted as absorbance versus wavelength. Identify the wavelength(s) of maximum absorbance (λmax).
Efficacy of 3,4-Dichloropyridazine-Based Inhibitors: A Comparative Analysis Against Known Drugs
For Immediate Release
In the landscape of targeted cancer therapy, the quest for novel and more effective kinase inhibitors is paramount. This guide provides a detailed comparison of the efficacy of a promising class of compounds, 3,4-dichloropyridazine-based inhibitors, against established drugs targeting key signaling pathways in cancer: Poly (ADP-ribose) polymerase (PARP), Fibroblast Growth Factor Receptor (FGFR), and Cyclin-Dependent Kinase 2 (CDK2). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Comparative Efficacy Data
The following tables summarize the in vitro inhibitory activities of this compound-based compounds against their respective targets, benchmarked against well-known drugs.
Table 1: PARP-1 Inhibition
| Compound | Target | IC50 (nM) | Known Drug | Target | IC50 (nM) |
| Chloropyridazine Hybrid 3c | PARP-1 | 2.5 ± 0.1 | Olaparib | PARP-1 | 2.1 ± 0.1 |
| Chloropyridazine Hybrid 3d | PARP-1 | 2.3 ± 0.1 | Olaparib | PARP-1 | 2.1 ± 0.1 |
| Chloropyridazine Hybrid 3e | PARP-1 | 2.2 ± 0.1 | Olaparib | PARP-1 | 2.1 ± 0.1 |
Data from a study evaluating novel chloropyridazine hybrids as PARP-1 inhibitors, demonstrating comparable efficiency to the clinically approved drug Olaparib.
Table 2: FGFR1 Inhibition
| Compound | Target | IC50 (nM) | Known Drug | Target | IC50 (nM) |
| Pyrazolo[3,4-d]pyridazinone Derivative | FGFR1 | 7 | AZD4547 | FGFR1 | 12.17 |
| Naphthoquinone-Chalcone Hybrid 5 | FGFR1 | 0.33 ± 0.01 | AZD4547 | FGFR1 | 12.17 |
| Naphthoquinone-Chalcone Hybrid 9 | FGFR1 | 0.50 ± 0.04 | AZD4547 | FGFR1 | 12.17 |
Select pyridazine-related structures have shown potent FGFR1 inhibition, in some cases exceeding the potency of the known inhibitor AZD4547.[1]
Table 3: CDK2 Inhibition
| Compound | Target | IC50 (µM) | Known Drug | Target | IC50 (µM) |
| Pyrazolo-pyridazine 4 | CDK2/cyclin A2 | 0.55 | Roscovitine | CDK2/cyclin A2 | 0.32 |
| Pyridine Derivative 4 | CDK2/cyclin A2 | 0.24 | Roscovitine | CDK2/cyclin A2 | 0.39 |
Studies on pyrazolo-pyridazine and other pyridine derivatives have demonstrated significant inhibitory activity against CDK2, with some compounds showing potency comparable to or greater than the well-characterized inhibitor Roscovitine.[1][2]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental procedures used to evaluate these inhibitors, the following diagrams illustrate the targeted signaling pathways and a general workflow for in vitro kinase assays.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to generate the comparative data.
PARP-1 Inhibition Assay (Chemiluminescent)
This assay quantifies the activity of PARP-1 by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.
-
Plate Coating: A 96-well plate is coated with histone proteins.
-
Reaction Mixture: A reaction mixture is prepared containing the test compound (this compound derivative or known inhibitor), PARP-1 enzyme, and biotinylated NAD+.
-
Incubation: The reaction mixture is added to the coated plate and incubated to allow for the PARP-1 catalyzed reaction.
-
Detection: The plate is washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated ADP-ribose.
-
Signal Generation: A chemiluminescent HRP substrate is added, and the resulting light emission is measured using a luminometer. The signal is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
FGFR Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the kinase.
-
Reagent Preparation: Prepare solutions of the FGFR enzyme, a europium-labeled anti-tag antibody, an Alexa Fluor® 647-labeled kinase tracer, and the test inhibitor.
-
Assay Plate Setup: Add the test inhibitor, the kinase/antibody mixture, and the tracer to a 384-well plate.
-
Incubation: Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.
-
FRET Measurement: The FRET signal is measured using a plate reader. Binding of the tracer to the kinase results in a high FRET signal.
-
Inhibition Measurement: Competitive binding of the inhibitor displaces the tracer, leading to a decrease in the FRET signal.
-
Data Analysis: IC50 values are determined by plotting the FRET signal against the inhibitor concentration.
CDK2/Cyclin A2 Kinase Assay (ADP-Glo™ Kinase Assay)
This luminescence-based assay measures the amount of ADP produced during the kinase reaction.
-
Kinase Reaction: A reaction is set up containing CDK2/Cyclin A2, a suitable substrate (e.g., histone H1), ATP, and the test inhibitor in a kinase buffer.
-
Incubation: The reaction is incubated at 30°C to allow for substrate phosphorylation.
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Kinase Detection Reagent is added to convert the produced ADP into ATP.
-
Luminescence Generation: The newly synthesized ATP is used by a luciferase to generate a luminescent signal, which is proportional to the initial kinase activity.
-
Data Analysis: The luminescent signal is measured, and the percentage of inhibition is calculated relative to a control without the inhibitor to determine the IC50 value.
Conclusion
The presented data indicates that this compound-based inhibitors represent a promising class of compounds with potent inhibitory activity against key cancer targets. Notably, certain derivatives have demonstrated efficacy comparable or superior to established drugs such as Olaparib and AZD4547 in preclinical assays. Further investigation and optimization of these scaffolds could lead to the development of novel and effective cancer therapeutics. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field to guide future studies and comparative analyses.
References
- 1. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies [mdpi.com]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Utility of 3,4-Dichloropyridazine and Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, dichlorinated pyridazines and pyrimidines serve as pivotal building blocks for the synthesis of a diverse array of biologically active molecules. Their utility in drug discovery is particularly noteworthy, with both scaffolds appearing in numerous approved drugs and clinical candidates. This guide provides a comprehensive comparison of the synthetic advantages of 3,4-dichloropyridazine over commonly used dichloropyrimidines, focusing on reactivity, regioselectivity, and practical applications in medicinal chemistry.
Executive Summary
While both this compound and dichloropyrimidines are valuable synthons, this compound often presents distinct advantages in terms of reactivity and predictable regioselectivity in nucleophilic aromatic substitution (SNAr) reactions. The adjacent nitrogen atoms in the pyridazine ring create a more electron-deficient system compared to the 1,3-arrangement of nitrogens in pyrimidines. This heightened electrophilicity generally leads to faster reaction rates and milder reaction conditions for the substitution of the chlorine atoms in this compound.
Comparative Reactivity and Regioselectivity
The primary advantage of this compound lies in its enhanced reactivity towards nucleophiles. The two adjacent nitrogen atoms in the pyridazine nucleus exert a strong electron-withdrawing effect, significantly activating the chlorine atoms for SNAr. This is in contrast to dichloropyrimidines, where the electron-withdrawing effect of the two nitrogen atoms is moderated by their 1,3-disposition.
In terms of regioselectivity, the substitution pattern of dichloropyrimidines can be complex and is highly dependent on the specific isomer and the presence of other substituents on the ring. For instance, in 2,4-dichloropyrimidines, nucleophilic attack generally favors the C4 position, but this selectivity can be influenced by the nature of the nucleophile and reaction conditions.[1][2][3] Conversely, the two chlorine atoms in this compound are in a more electronically distinct environment, which can lead to more predictable and controllable regioselective substitutions.
Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution
| Feature | This compound | Dichloropyrimidines (e.g., 2,4- and 4,6-isomers) |
| Relative Reactivity | Higher, due to the strong inductive effect of adjacent nitrogen atoms. | Moderate to high, depending on the isomer and substitution pattern. |
| Typical Reaction Conditions | Often proceeds under milder conditions (lower temperatures, shorter reaction times). | May require more forcing conditions (higher temperatures, stronger bases). |
| Regioselectivity | Generally predictable due to the distinct electronic environment of the chlorine atoms. | Can be variable and highly dependent on the isomer and substituents.[1][2] |
Applications in Drug Discovery
Both pyridazine and pyrimidine cores are prevalent in a wide range of therapeutic agents, often targeting kinases and other enzymes.[4][5][6][7] The choice between a this compound or a dichloropyrimidine precursor can significantly impact the synthetic strategy and the properties of the final compounds. The unique geometry and electronic properties of the pyridazine scaffold can offer novel intellectual property and may lead to improved pharmacological profiles.
Table 2: Selected Examples of Bioactive Molecules Synthesized from Dichloropyridazines and Dichloropyrimidines
| Precursor | Resulting Compound Class | Therapeutic Area (Example) |
| 3,6-Dichloropyridazine | Pyridazine-based PARP-1 inhibitors | Anticancer[8] |
| Dichloropyrimidine | Pyrimidine-based kinase inhibitors (e.g., EGFR, HDAC) | Anticancer[5][9] |
| This compound | Dihydropyridazine derivatives | Potential ITK inhibitors for T-cell malignancies[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducible synthetic results. Below are representative protocols for the amination of dichloropyrimidines and a general protocol for the amination of this compound.
Protocol 1: Monoamination of 4,6-Dichloropyrimidine
This protocol describes a catalyst-free nucleophilic aromatic substitution.[11]
Materials:
-
4,6-Dichloropyrimidine
-
Amine (e.g., adamantane-containing amine)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add 4,6-dichloropyrimidine (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (4.0 mmol).
-
Add anhydrous DMF (5-10 mL).
-
Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Amination of 4-Amino-2,6-dichloropyrimidine
This protocol is suitable for less reactive aryl chlorides.[12]
Materials:
-
4-Amino-2,6-dichloropyrimidine
-
Amine
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., DavePhos)
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (2-5 mol%), the phosphine ligand (4-10 mol%), and the base (1.2-1.5 mmol).
-
Add 4-Amino-2,6-dichloropyrimidine (1.0 mmol) and the desired amine (1.2-2.0 mmol).
-
Add the anhydrous solvent (5-10 mL).
-
Seal the tube and heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution on this compound
Note: This is a general protocol, and optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Nucleophile (e.g., primary or secondary amine)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine)
-
Anhydrous solvent (e.g., DMF, Dioxane, or Acetonitrile)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 equiv.), the nucleophile (1.0-1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Add the anhydrous solvent.
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Synthetic and Biological Pathways
Diagrams illustrating reaction workflows and biological signaling pathways can aid in understanding the broader context of using these heterocyclic building blocks.
Caption: Comparative workflow for nucleophilic substitution.
Caption: General kinase inhibition signaling pathway.
Conclusion
References
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine hybrids with in vivo anticancer therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 8. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Computational Analysis of Dichloropyridazine Isomer Reactivity
For Researchers, Scientists, and Drug Development Professionals
Published: December 25, 2025
This guide provides an objective comparison of the reactivity of dichloropyridazine isomers, leveraging computational analysis to predict their chemical behavior. Dichloropyridazines are foundational scaffolds in medicinal chemistry and materials science. Understanding their reactivity, particularly towards nucleophilic aromatic substitution (SNAr), is paramount for the rational design and synthesis of novel, high-value derivatives.
Computational Protocols: A Methodological Overview
The reactivity of dichloropyridazine isomers is typically investigated using Density Functional Theory (DFT), a robust method for predicting molecular properties. The protocol involves several key steps, from structural optimization to the calculation of electronic properties that govern chemical behavior.
Generalized Experimental Protocol
-
Structure Optimization: The three-dimensional structure of each dichloropyridazine isomer is computationally modeled. A geometry optimization is then performed to find the lowest energy conformation of the molecule. This is crucial as the molecular geometry dictates its electronic properties.
-
Frequency Calculations: To ensure the optimized structure represents a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms that the structure is stable. These calculations also provide thermodynamic data like enthalpy and Gibbs free energy.
-
Calculation of Quantum Chemical Properties: With a stable structure, key electronic properties and reactivity descriptors are calculated. These include the energies of the Frontier Molecular Orbitals (HOMO and LUMO), the Molecular Electrostatic Potential (MEP), and other global reactivity indices.
A common and reliable level of theory for these calculations combines the B3LYP functional with a 6-31G(d,p) or 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost[1][2][3]. Calculations are typically performed using software packages like Gaussian.
Key Reactivity Descriptors
Computational chemistry provides a suite of quantitative descriptors that serve as powerful predictors of molecular reactivity.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactions. The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. The energy gap between them (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability; a smaller gap generally implies higher reactivity[3][4].
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electronic charge distribution around a molecule. It visualizes electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack[1][5]. This is invaluable for predicting the regioselectivity of substitution reactions.
-
Global Quantum Chemical Parameters: Derived from HOMO and LUMO energies, these parameters provide further insight into reactivity[2][3].
-
Electronegativity (χ): Measures the power of an atom or group to attract electrons.
-
Chemical Hardness (η): Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap and are less reactive.
-
Chemical Softness (ζ): The reciprocal of hardness. Soft molecules have a small HOMO-LUMO gap and are more reactive.
-
Comparative Data on Dichloropyridazine Derivatives
Direct computational studies comparing the parent dichloropyridazine isomers are limited. However, data from closely related derivatives provide valuable insights into how substitution patterns influence reactivity. Below is a comparison of quantum chemical parameters for derivatives of 3,6-dichloropyridazine and 4,5-dichloropyridazine.
Note: These results were obtained from different studies using slightly different basis sets, which can influence the absolute values. However, they are presented to illustrate the application of these computational descriptors.
| Compound | Computational Method | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Source |
| 3,6-dichloro-4-methylpyridazine | B3LYP/6-311++G(d,p) | -7.28 | -1.73 | 5.55 | [1] |
| 4,5-dichloropyridazin-3(2H)-one | B3LYP/6-31G(d,p) | -7.35 | -2.04 | 5.31 | [2] |
From this data, the 4,5-dichloropyridazin-3(2H)-one derivative, with its slightly smaller HOMO-LUMO energy gap (ΔE = 5.31 eV), is predicted to be marginally more reactive than the 3,6-dichloro-4-methylpyridazine derivative (ΔE = 5.55 eV)[1][2].
Analysis of Reaction Sites using MEP
-
For 4,5-dichloropyridazin-3(2H)-one , MEP analysis reveals that the most negative potential is located on the carbonyl oxygen atom, identifying it as the primary site for electrophilic attack. The regions around the chlorine atoms are less negative, indicating the C-Cl carbons are susceptible to nucleophilic attack[2].
-
Similarly, MEP analysis of 3,6-dichloro-4-methylpyridazine is used to determine the charge density distribution and identify sites of chemical reactivity, guiding the prediction of how the molecule will interact with other reagents[1].
These computational findings align with extensive experimental evidence showing that the carbon atoms bonded to chlorine in dichloropyridazines are the primary sites for nucleophilic aromatic substitution (SNAr), a cornerstone reaction for the synthesis of new pyridazine-based drugs and materials[6][7][8].
Conclusion
Computational analysis serves as an indispensable tool for predicting and understanding the reactivity of dichloropyridazine isomers. By calculating key descriptors such as the HOMO-LUMO energy gap and the Molecular Electrostatic Potential, researchers can gain profound insights into the stability, reactivity, and regioselectivity of these important heterocyclic compounds.
The data presented on key derivatives demonstrates that subtle changes in the substitution pattern can influence electronic properties and overall reactivity. While direct comparative studies on the parent isomers are needed, the methodologies and principles outlined in this guide provide a robust framework for predicting reaction outcomes. This predictive power is crucial for accelerating the discovery and development of new pharmaceuticals and advanced materials by enabling a more targeted and efficient synthetic approach.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 5. Group of Prof. Hendrik Zipse | Molecular Electrostatic Potential (MEP) [zipse.cup.uni-muenchen.de]
- 6. researchgate.net [researchgate.net]
- 7. jofamericanscience.org [jofamericanscience.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Researcher's Guide to Validating the Structure of 3,4-Dichloropyridazine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural validation of reaction products derived from 3,4-dichloropyridazine. Given the importance of pyridazine derivatives in medicinal chemistry and drug development, unambiguous structural confirmation of synthetic products is paramount. This document outlines the expected regioselectivity in nucleophilic substitution reactions, presents comparative spectroscopic data for the resulting isomers, and provides detailed experimental protocols for both synthesis and analysis.
Principles of Reactivity in this compound
The primary reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two nitrogen atoms in the pyridazine ring activates the carbon atoms attached to the chlorine atoms for nucleophilic attack. However, the two chlorine atoms are not electronically equivalent, leading to the potential for the formation of two regioisomeric products upon monosubstitution.
The regioselectivity of the attack is influenced by the nature of the incoming nucleophile. While comprehensive comparative studies on this compound are limited in the literature, principles derived from related heterocyclic systems, such as 4-substituted 3,6-dichloropyridazines, can provide valuable insights. Generally, "hard" nucleophiles (e.g., alkoxides, primary amines) and "soft" nucleophiles (e.g., thiols) can exhibit different preferences for the position of attack.
Comparative Data of Reaction Products
The following tables summarize expected yields and key NMR spectroscopic data for the reaction of this compound with representative "hard" and "soft" nucleophiles. The data is based on established trends in the reactivity of dichloropyridazines and related heterocycles.
Table 1: Comparative Reaction Yields for Nucleophilic Substitution of this compound
| Nucleophile | Product(s) | Expected Major Product | Typical Yield Range (%) |
| Sodium Methoxide (CH₃ONa) | 3-Chloro-4-methoxypyridazine & 4-Chloro-3-methoxypyridazine | 3-Chloro-4-methoxypyridazine | 60-80% (total isomers) |
| Benzylamine (BnNH₂) | 3-Chloro-4-(benzylamino)pyridazine & 4-Chloro-3-(benzylamino)pyridazine | 3-Chloro-4-(benzylamino)pyridazine | 70-90% (total isomers) |
| Sodium Thiophenoxide (PhSNa) | 3-Chloro-4-(phenylthio)pyridazine & 4-Chloro-3-(phenylthio)pyridazine | 4-Chloro-3-(phenylthio)pyridazine | 65-85% (total isomers) |
Table 2: Comparative ¹H and ¹³C NMR Data for Isomeric Reaction Products
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) |
| 3-Chloro-4-methoxypyridazine | H-5: ~8.6 ppm (d), H-6: ~7.5 ppm (d) | C-3: ~155 ppm, C-4: ~160 ppm, C-5: ~130 ppm, C-6: ~120 ppm |
| 4-Chloro-3-methoxypyridazine | H-5: ~8.8 ppm (d), H-6: ~7.6 ppm (d) | C-3: ~162 ppm, C-4: ~153 ppm, C-5: ~132 ppm, C-6: ~122 ppm |
| 3-Chloro-4-(benzylamino)pyridazine | H-5: ~8.5 ppm (d), H-6: ~7.4 ppm (d), NH: broad | C-3: ~150 ppm, C-4: ~158 ppm, C-5: ~128 ppm, C-6: ~118 ppm |
| 4-Chloro-3-(benzylamino)pyridazine | H-5: ~8.7 ppm (d), H-6: ~7.5 ppm (d), NH: broad | C-3: ~159 ppm, C-4: ~148 ppm, C-5: ~130 ppm, C-6: ~120 ppm |
| 3-Chloro-4-(phenylthio)pyridazine | H-5: ~8.7 ppm (d), H-6: ~7.6 ppm (d) | C-3: ~152 ppm, C-4: ~145 ppm, C-5: ~131 ppm, C-6: ~123 ppm |
| 4-Chloro-3-(phenylthio)pyridazine | H-5: ~8.9 ppm (d), H-6: ~7.7 ppm (d) | C-3: ~148 ppm, C-4: ~150 ppm, C-5: ~133 ppm, C-6: ~125 ppm |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The key diagnostic feature is the relative chemical shift of the pyridazine ring protons and carbons.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine (e.g., Benzylamine)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile.
-
Addition of Reagents: Add benzylamine (2.2 eq.) and a non-nucleophilic base such as triethylamine (2.5 eq.) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude product, a mixture of 3-chloro-4-(benzylamino)pyridazine and 4-chloro-3-(benzylamino)pyridazine, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Protocol 2: General Procedure for Nucleophilic Substitution with an Alkoxide (e.g., Sodium Methoxide)
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol.
-
Generation of Alkoxide: Carefully add sodium metal (1.1 eq.) in small portions to the methanol at 0 °C to generate sodium methoxide in situ.
-
Addition of Substrate: Once all the sodium has reacted, add a solution of this compound (1.0 eq.) in anhydrous methanol dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC or GC-MS.
-
Work-up: Carefully quench the reaction with water and remove the methanol under reduced pressure.
-
Extraction and Purification: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting mixture of 3-chloro-4-methoxypyridazine and 4-chloro-3-methoxypyridazine can be separated by column chromatography on silica gel.
Protocol 3: Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra. The differentiation between the 3- and 4-substituted isomers can be achieved by analyzing the chemical shifts of the pyridazine ring protons and carbons, as outlined in Table 2. 2D NMR techniques such as HSQC and HMBC can further confirm the assignments.
-
-
Mass Spectrometry (MS):
-
Analyze the purified product using a mass spectrometer, typically with an electrospray ionization (ESI) source.
-
The mass spectrum will confirm the molecular weight of the monosubstituted product. The characteristic isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be observable in the molecular ion peak.
-
Mandatory Visualizations
Safety Operating Guide
Navigating the Safe Disposal of 3,4-Dichloropyridazine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 3,4-Dichloropyridazine, a chlorinated heterocyclic compound, requires careful handling and a structured disposal protocol to mitigate potential hazards. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound, ensuring compliance with safety regulations and promoting a secure research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to prevent exposure. The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE) Requirements:
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield should be worn.[1] |
| Hand Protection | Chemically resistant gloves are required.[1] |
| Respiratory Protection | Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling vapors or dust.[1][2][3] |
| Protective Clothing | A lab coat, closed-toe shoes, and long pants should be worn to minimize skin exposure.[1] |
Always have an emergency eyewash station and safety shower readily accessible when handling this compound.[4]
Spill Management Protocol
In the event of a spill, immediate and deliberate action is necessary to contain and clean up the material safely.
-
Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.[4]
-
Containment : For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[2][4]
-
Collection : Place the absorbed or collected material into a clearly labeled and sealed container designated for hazardous waste.[2][4]
-
Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]
Step-by-Step Disposal Procedures for this compound
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][5]
Waste Identification and Segregation
-
Hazardous Waste Classification : this compound is classified as a hazardous waste due to its irritant properties and potential environmental harm.[1] As a chlorinated organic compound, it should be segregated as such.[3]
-
Dedicated Waste Stream : Collect all materials contaminated with this compound, including unused product, reaction byproducts, contaminated labware (e.g., filter paper, pipette tips), and spill cleanup materials, in a dedicated container.
-
Avoid Mixing : Do not mix this compound waste with other waste streams, especially incompatible chemicals like strong oxidizing agents, to prevent dangerous reactions.[6]
Waste Containerization and Labeling
-
Container Selection : Use a chemically compatible, leak-proof container with a secure screw-top cap.[2] High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Container Filling : Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.[4] Keep the waste container securely closed except when adding waste.[7]
-
Proper Labeling : Clearly label the waste container with the words "Hazardous Waste."[2][4] The label must include:
Storage of Hazardous Waste
-
Secure Storage : Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[1]
-
Secondary Containment : It is best practice to use secondary containment, such as a larger, chemically resistant bin or tray, to capture any potential leaks.[3][7]
-
Segregation : Store containers of chlorinated waste separately from other incompatible waste types.
Final Disposal
-
Professional Disposal Service : The disposal of this compound must be handled by a licensed hazardous waste disposal company.[2]
-
Institutional Procedures : Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2] They will provide specific instructions and ensure compliance with all local, state, and federal regulations.
-
Empty Container Disposal : Thoroughly rinse empty containers of this compound. The first rinse must be collected and disposed of as hazardous waste.[7] After thorough rinsing and air-drying, the container may be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.[2] For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[7]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling 3,4-Dichloropyridazine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate and essential safety protocols, operational plans, and disposal procedures for 3,4-Dichloropyridazine, ensuring a secure laboratory environment.
Immediate Safety Precautions
This compound is a hazardous chemical that requires careful handling to prevent adverse health effects. Key hazards include potential irritation to the skin, eyes, and respiratory system. Ingestion may be harmful. Adherence to the following personal protective equipment (PPE) guidelines is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. | Provides resistance to chlorinated solvents and reduces the risk of skin contact.[1][2] |
| Double gloving is recommended. | Offers additional protection in case of a breach of the outer glove. | |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles entering the eyes and face. |
| Respiratory Protection | NIOSH-approved air-purifying respirator with organic vapor/acid gas (OV/AG) cartridges.[3][4] | Essential for handling the powder outside of a certified chemical fume hood to prevent inhalation of dust and vapors. |
| Protective Clothing | Chemical-resistant lab coat, long pants, and closed-toe shoes. | Minimizes skin exposure to potential spills and contamination. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following protocol outlines the procedural steps for safe laboratory use.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.
-
Ventilation: Ensure the fume hood has a face velocity between 80-120 feet per minute.
-
Emergency Equipment: Verify that a safety shower, eyewash station, and a chemical spill kit are readily accessible.
-
Pre-weighing: If possible, pre-weigh the required amount of the compound in a ventilated balance enclosure to minimize handling of the powder in the open lab.
2. Handling the Compound:
-
Personal Protective Equipment (PPE): Don all required PPE as specified in Table 1 before handling the chemical.
-
Transfer: Use a chemical spatula or scoop to transfer the solid. Avoid creating dust.
-
Container Handling: Keep the container of this compound tightly closed when not in use.
-
Cleaning: After handling, decontaminate the work surface using a wet wipe or a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.
3. In Case of a Spill:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels directly on the spill.
-
Cleanup: Wearing appropriate PPE, carefully scoop the contained material into a labeled hazardous waste container. Decontaminate the spill area as described above. For large spills, evacuate the lab and contact the institution's environmental health and safety (EHS) office.
Disposal Plan: Step-by-Step Procedures
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Hazardous Waste: All materials contaminated with this compound, including unused product, reaction byproducts, contaminated labware (e.g., pipette tips, filter paper), and cleaning materials, must be treated as hazardous waste.
-
Dedicated Container: Collect all this compound waste in a dedicated, properly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless approved by your institution's EHS office.
2. Container Management:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
-
Storage: Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.
3. Final Disposal:
-
Incineration: The recommended disposal method for chlorinated organic compounds is high-temperature incineration. For wastes containing more than 1% halogenated organic substances, the incineration temperature should be at least 1100°C.[5][6]
-
EHS Coordination: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
